(6R,7S)-Cefoperazone Sodium Salt
説明
BenchChem offers high-quality (6R,7S)-Cefoperazone Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6R,7S)-Cefoperazone Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C₂₅H₂₆N₉NaO₈S₂ |
|---|---|
分子量 |
667.65 |
同義語 |
(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt |
製品の起源 |
United States |
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Cefoperazone Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of Cefoperazone Sodium, a third-generation cephalosporin antibiotic. As a senior application scientist, this document is structured to offer not just descriptive information, but also to provide insights into the causality behind its structural features and their implications for its biological activity and analysis.
Introduction to Cefoperazone Sodium
Cefoperazone Sodium is a semi-synthetic, broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[4][5] A key characteristic of Cefoperazone is its resistance to many β-lactamases, enzymes that inactivate many penicillin-based antibiotics. It is often administered in combination with sulbactam, a β-lactamase inhibitor, to further enhance its efficacy.[6] Understanding the intricate details of its chemical architecture and stereoisomerism is paramount for its synthesis, quality control, and the development of new derivatives.
Elucidation of the Chemical Structure
The chemical identity of Cefoperazone Sodium is systematically defined by its nomenclature and molecular formula.
Table 1: Chemical Identity of Cefoperazone Sodium
| Identifier | Value |
| IUPAC Name | sodium (6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate[4] |
| Molecular Formula | C₂₅H₂₆N₉NaO₈S₂[5][7] |
| CAS Number | 62893-20-3[1][7] |
| Molecular Weight | 667.65 g/mol [5][8] |
The core of the Cefoperazone molecule is a 7-aminocephalosporanic acid (7-ACA) nucleus, which is a bicyclic system consisting of a β-lactam ring fused to a dihydrothiazine ring.[9] This nucleus is the cornerstone of the cephalosporin class of antibiotics and is essential for their antibacterial activity. The reactivity of the strained β-lactam ring is the chemical basis for its mechanism of action.
Two key side chains are attached to this nucleus, which profoundly influence its antibacterial spectrum, pharmacokinetic properties, and stability:
-
C-7 Acyl Side Chain: Attached to the 7-amino group is a complex acyl side chain: [(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]. This side chain plays a crucial role in determining the antibiotic's spectrum of activity and its resistance to β-lactamases. The presence of the 4-ethyl-2,3-dioxopiperazine moiety is a distinctive feature of Cefoperazone.
-
C-3 Thio-tetrazole Side Chain: At the C-3 position, a 1-methyl-1H-tetrazol-5-yl)thio]methyl group is present. This substituent influences the metabolic profile and pharmacokinetic properties of the drug.
Below is a 2D representation of the chemical structure of Cefoperazone Sodium, illustrating the arrangement of these functional groups.
Caption: Key Stereochemical Features of Cefoperazone.
The precise control of stereochemistry during the synthesis of Cefoperazone Sodium is a critical manufacturing challenge. The separation of enantiomers and diastereomers is often necessary to ensure the purity and potency of the final drug product. A capillary electrophoresis method has been developed for the successful separation of cefoperazone enantiomers. [10]
Analytical Methodologies for Characterization and Quality Control
The complex structure of Cefoperazone Sodium necessitates robust analytical methods for its identification, quantification, and purity assessment. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of Cefoperazone Sodium in both bulk drug substance and pharmaceutical formulations. [11][12]It allows for the separation of the active ingredient from potential impurities and degradation products.
Experimental Protocol: Reversed-Phase HPLC for Cefoperazone Sodium Assay
This protocol is a representative example based on published methods. [11][12]Researchers should validate the method for their specific instrumentation and application.
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler. [11][12]2. Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate solution) and an organic modifier like acetonitrile. [12]A common mobile phase composition is a ratio of 80:20 (v/v) of the buffer to acetonitrile. [12]The pH of the mobile phase is a critical parameter and should be carefully controlled.
-
Standard Solution Preparation: Accurately weigh a known amount of Cefoperazone Sodium reference standard and dissolve it in a suitable solvent (e.g., water for injection) to prepare a stock solution. Further dilute the stock solution with the same solvent to obtain a working standard solution of a known concentration (e.g., 100 µg/mL). [12]4. Sample Solution Preparation: For a vial formulation, reconstitute the contents with a specified volume of a suitable solvent. [12]Transfer an aliquot of the reconstituted solution to a volumetric flask and dilute to a final concentration within the linear range of the assay. [12]5. Chromatographic Conditions:
-
Data Analysis: The concentration of Cefoperazone Sodium in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard chromatogram. System suitability parameters such as theoretical plates, tailing factor, and reproducibility of injections should be monitored to ensure the validity of the results.
Caption: HPLC Workflow for Cefoperazone Sodium Analysis.
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more rapid approach for the determination of Cefoperazone Sodium, particularly in quality control settings where high-throughput analysis is required. [13][14]These methods are often based on the reaction of Cefoperazone Sodium with a chromogenic reagent to produce a colored complex that can be quantified.
Experimental Protocol: Spectrophotometric Determination using Folin-Ciocalteu Reagent
This protocol is based on a published colorimetric method. [13]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.
-
Reagent Preparation:
-
Folin-Ciocalteu's Phenol Reagent: Prepare as per standard laboratory procedures.
-
Sodium Carbonate Solution: Prepare a 20% w/v solution in distilled water. [13]3. Standard Solution Preparation: Prepare a stock solution of Cefoperazone Sodium reference standard in distilled water (e.g., 100 µg/mL). [13]4. Calibration Curve Construction:
-
Pipette varying aliquots of the standard solution (e.g., 0.8 to 4.0 mL of 100 µg/mL solution) into a series of 10 mL volumetric flasks. [13] * To each flask, add 1 mL of Folin-Ciocalteu's phenol reagent and 2 mL of 20% w/v sodium carbonate solution. [13] * Allow the reaction to proceed for 20 minutes at room temperature. [13] * Make up the volume to 10 mL with distilled water and mix well.
-
Measure the absorbance of the resulting blue-colored solution at 668 nm against a reagent blank. [13] * Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis: Prepare the sample solution in a similar manner to the standard and measure its absorbance. The concentration of Cefoperazone Sodium in the sample can be determined from the calibration curve.
Conclusion
The chemical structure and stereochemistry of Cefoperazone Sodium are intricately linked to its potent antibacterial activity. A thorough understanding of its bicyclic core, the nature of its side chains, and the precise three-dimensional arrangement of its chiral centers is fundamental for drug development professionals and researchers in the field of medicinal chemistry and pharmaceutical analysis. The analytical methodologies outlined in this guide provide a framework for the reliable characterization and quality control of this important therapeutic agent, ensuring its safety and efficacy.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23663974, Cefoperazone Sodium. [Link]
-
Indian Journal of Pharmaceutical Sciences. Spectrophotometric Method for the Determination of Cefoperazone Sodium in Pharmaceutical Formulations. [Link]
-
Al-Hakkani, F., et al. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP‐HPLC method for different dosage forms. BMC Chemistry, 17(1), 72. [Link]
-
Asian Journal of Chemistry. Determination of Cefoperazone Sodium in Pharmaceutical Formulations by Fe3+-Phenanthroline Spectrophotometry. [Link]
-
Topalov, B., & Savanović, M. M. (2025). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. AIDASCO Reviews, 3(2), 41-50. [Link]
-
El-Kimary, E. I., Khamis, E. F., & Belal, F. (2016). Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. Journal of chromatographic science, 54(2), 245–253. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23665356, Cefoperazone Sodium, USP, Antibacterial. [Link]
-
SIELC Technologies. Separation of Cefoperazone sodium on Newcrom R1 HPLC column. [Link]
-
CNKI. Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC. [Link]
-
Khamis, E. F., El-Kimary, E. I., & Belal, F. (2017). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models. Scientifica, 2017, 5790413. [Link]
-
ResearchGate. Spectrophotometric determination of cefoperazone sodium using imidazole-mercury (II) reagent. [Link]
-
Markina, A., et al. (2024). Vibrational Analysis and Concentration Dependent SERS Study of Cefoperazone. Molecules, 29(6), 1361. [Link]
-
Pharmaffiliates. Cefoperazone Sodium. [Link]
-
Lu, Y., & Li, L. (2004). Separation of cefoperazone enantiomers using beta-cyclodextrin as chiral additive by capillary zone electrophoresis. Biomedical chromatography : BMC, 18(1), 36–41. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cefoperazone Sodium (Cefobid) | Cephalosporin antibiotic agent | CAS# 62893-20-3 |third-generation and semisynthetic cephalosporin| broad spectrum of antibacterial activity| InvivoChem [invivochem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. toku-e.com [toku-e.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Cefoperazone Sodium - LKT Labs [lktlabs.com]
- 8. Cefoperazone Sodium, USP, Antibacterial. | C25H26N9NaO8S2 | CID 23665356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Separation of cefoperazone enantiomers using beta-cyclodextrin as chiral additive by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publishing.aidasco.org [publishing.aidasco.org]
- 12. d-nb.info [d-nb.info]
- 13. ijpsonline.com [ijpsonline.com]
- 14. asianpubs.org [asianpubs.org]
Physicochemical Properties and Analytical Characterization of (6R,7S)-Cefoperazone Sodium Salt: A Technical Whitepaper
Executive Summary & Stereochemical Context
Cefoperazone sodium is a third-generation, broad-spectrum cephalosporin antibiotic renowned for its anti-pseudomonal efficacy. While the active pharmaceutical ingredient (API) is strictly formulated as the (6R,7R) diastereomer to ensure precise binding to bacterial penicillin-binding proteins (PBPs)[1], its stereocenter at the C7 position is chemically labile.
Under specific environmental stressors (pH fluctuations, thermal degradation), the molecule undergoes epimerization to form (6R,7S)-Cefoperazone Sodium Salt (often designated in pharmacopeias as EP Impurity F)[2]. For researchers and drug development professionals, understanding the physicochemical properties of this (6R,7S) epimer is not just an exercise in structural chemistry—it is a critical quality attribute (CQA) requirement for stability-indicating assays, toxicological profiling, and chiral reference standardization[3].
This whitepaper synthesizes the core physicochemical properties of the (6R,7S) epimer, details the thermodynamic causality of its formation, and provides a self-validating analytical workflow for its isolation.
Core Physicochemical Properties
The physicochemical behavior of the (6R,7S) epimer closely mirrors the parent (6R,7R) compound in bulk thermodynamic properties but exhibits distinct crystallographic and chromatographic signatures due to the inverted spatial orientation of the bulky acylamino side chain.
Table 1: Physicochemical Data of (6R,7S)-Cefoperazone Sodium Salt
| Property | Value / Description | Causality & Technical Significance |
| Molecular Formula | C25H26N9NaO8S2 | Represents the monosodium salt of the carboxylic acid moiety, which is critical for formulation stability[4]. |
| Molecular Weight | 667.65 g/mol (anhydrous) | The high molecular weight and topological polar surface area restrict oral bioavailability, necessitating parenteral (IV/IM) delivery[5]. |
| Appearance | White to yellowish-white powder | Deepening of the yellow hue is a macroscopic indicator of oxidative degradation at the phenolic ring[6]. |
| Aqueous Solubility | > 50 mg/mL (Freely soluble) | Thermodynamically driven by ion-dipole interactions at the C2 sodium carboxylate and hydrogen bonding at the piperazine-2,3-dione ring[7]. |
| LogP (Partition Coeff.) | -0.70 (Free acid equivalent) | The highly hydrophilic nature (LogP < 0) ensures rapid systemic distribution in aqueous physiological compartments but prevents passive lipid bilayer diffusion[8]. |
| pKa Values | ~2.6 (COOH), ~3.4 (Phenolic OH) | Ensures the molecule remains fully ionized at physiological pH (7.4), trapping the drug in the extracellular fluid[9]. |
Structural Degradation & Epimerization Kinetics
The beta-lactam ring of cefoperazone is highly susceptible to nucleophilic attack, but the formation of the (6R,7S) epimer is specifically driven by base-catalyzed enolization .
At a pH > 7.0, the alpha-proton at the C7 position becomes highly labile. This lability is caused by the strong electron-withdrawing effects of the adjacent beta-lactam carbonyl and the complex acylamino side chain. Once the proton is abstracted, a transient planar enolate intermediate forms. When this intermediate reprotonates from the opposite steric face, it yields the thermodynamically stable but microbiologically inactive (6R,7S) epimer[2].
The inversion from R to S fundamentally alters the 3D conformation of the molecule, creating steric hindrance that prevents the beta-lactam ring from effectively acylating the active-site serine residue of bacterial PBPs[1].
Fig 1: Base-catalyzed epimerization and hydrolysis pathways of Cefoperazone.
Experimental Protocol: Self-Validating Chiral HPLC Separation
To accurately quantify the (6R,7S) epimer within a bulk (6R,7R) API batch, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. Standard reversed-phase columns cannot resolve these diastereomers effectively; thus, a chiral stationary phase is mandatory.
This protocol is designed as a self-validating system , ensuring that any degradation observed is a true reflection of the sample and not an artifact of the analytical preparation[10].
Step-by-Step Methodology
-
Buffer Preparation (pH Control): Dissolve 0.05 M monobasic sodium phosphate in ultra-pure HPLC-grade water. Adjust the pH strictly to 5.5 using dilute phosphoric acid.
-
Causality: A pH of 5.5 is the optimal thermodynamic window. It is acidic enough to prevent base-catalyzed epimerization during the assay, yet basic enough to keep the C2 carboxylate moiety fully ionized for sharp, reproducible peak shapes[11].
-
-
Mobile Phase: Prepare an isocratic mixture of the Phosphate Buffer (pH 5.5) and Acetonitrile (85:15, v/v). Degas and filter through a 0.22 µm membrane.
-
Sample Preparation & Spiking: Reconstitute the Cefoperazone Sodium sample to a working concentration of 1.0 mg/mL in the mobile phase.
-
Self-Validation Step: Concurrently prepare a secondary sample spiked with a known concentration of a certified (6R,7S)-Cefoperazone reference standard (e.g., TRC-C242890) to calculate exact percentage recovery and rule out matrix suppression[3].
-
-
Chromatographic Conditions:
-
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm) or equivalent immobilized polysaccharide chiral column.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability Verification: The assay is only considered valid if the chromatographic resolution ( Rs ) between the active (6R,7R) peak and the (6R,7S) epimer peak is ≥1.5 , and the Relative Standard Deviation (RSD) for six replicate injections is ≤2.0% [10].
Fig 2: Self-validating chiral HPLC workflow for (6R,7S)-Cefoperazone isolation.
Conclusion
The physicochemical profiling of (6R,7S)-Cefoperazone Sodium Salt highlights the fragile interplay between molecular stereochemistry and environmental stability. Because the inversion of a single chiral center at C7 completely negates the drug's bactericidal properties, maintaining strict control over pH, moisture, and temperature during formulation is paramount. Utilizing self-validating chiral chromatography ensures that drug development professionals can accurately monitor this epimerization, safeguarding the clinical efficacy of the final pharmaceutical product.
References
-
PubChem. "Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974". National Center for Biotechnology Information. URL:[Link][4]
-
Fengchen Group. "Cefoperazone Sodium Salt Powder BP, EP, USP (Sterile)". URL: [Link][6]
-
PubChem. "Cefoperazone | C25H27N9O8S2 | CID 44187". National Center for Biotechnology Information. URL:[Link][8]
-
Ovid / Academic Journals. "Modulation of biopharmaceutical properties of acidic drugs". URL: [Link][9]
-
FDA / Amazon S3 Hosted Labels. "CEFOBID® (cefoperazone) Label". URL: [Link][11]
-
University of Hertfordshire. "Cefoperazone - AERU". URL:[Link][1]
-
National Institute of Health Sciences (NIHS) Japan. "Cefoperazone Sodium / Official Monographs for Part I". URL: [Link][10]
Sources
- 1. Cefoperazone [sitem.herts.ac.uk]
- 2. allmpus.com [allmpus.com]
- 3. (6R,7S)-Cefoperazone Sodium Salt | LGC Standards [lgcstandards.com]
- 4. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cefoperazone 870-1015ug/mg anhydrous basis 62893-20-3 [sigmaaldrich.com]
- 6. Cefoperazone Sodium Salt Powder BP, EP, USP (Sterile) CAS 62893-20-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 7. Cefoperazone sodium | 62893-20-3 [chemicalbook.com]
- 8. Cefoperazone | C25H27N9O8S2 | CID 44187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Physicochemical Dynamics and Aqueous Buffer Solubility of (6R,7S)-Cefoperazone Sodium Salt: A Technical Whitepaper
Audience: Researchers, Formulation Scientists, and Drug Development Professionals Perspective: Senior Application Scientist
Executive Summary
In pharmaceutical formulation and analytical development, understanding the thermodynamic solubility of active pharmaceutical ingredients (APIs) in various aqueous environments is critical. While the standard therapeutic API is the (6R,7R) diastereomer, the (6R,7S)-Cefoperazone Sodium Salt epimer is a critical focus in stereochemical stability, degradation profiling, and analytical standardizations.
This whitepaper establishes the physicochemical principles governing the solubility of (6R,7S)-Cefoperazone Sodium Salt. By examining the causality behind its behavior in pure water versus buffered solutions, this guide provides researchers with self-validating protocols to accurately determine solubility and prevent common formulation pitfalls.
Physicochemical Profiling & Causality of Solubility
Cefoperazone sodium is a broad-spectrum, third-generation cephalosporin characterized by a beta-lactam core, a piperazine dione ring, and a tetrazole moiety[1]. The solubility of its sodium salt is highly dependent on the ionic composition of the solvent.
-
Ionization & pKa: The molecule features a carboxylic acid group with a pKa of approximately 2.55[2]. At physiological pH (e.g., pH 7.2), the molecule is almost entirely ionized as an anion, which theoretically promotes high aqueous solubility.
-
The PBS Phenomenon (Causality of Suppression): In sterile water or compatible IV fluids, the sodium salt dissociates completely without interference, allowing for a maximum solubility of approximately 475 mg/mL[2]. However, when introduced to Phosphate-Buffered Saline (PBS) at pH 7.2, the solubility drastically plummets to ~3 mg/mL[3].
-
Mechanistic Cause: This 150-fold reduction is driven by the Common-Ion Effect and Salting-Out . PBS contains ~137 mM NaCl. The high concentration of exogenous sodium ions shifts the dissociation equilibrium of Cefoperazone Sodium toward the solid phase (Le Chatelier's principle). Furthermore, the high ionic strength of PBS reduces the activity of water molecules available to solvate the large, complex cefoperazone anion, forcing precipitation.
Quantitative Solubility Profile
The following table summarizes the solubility limits of Cefoperazone Sodium across different media, highlighting the underlying causality for each behavior.
| Solvent / Medium | Solubility Limit | Temp | Causality of Behavior |
| Sterile Water / IV Fluids | ~475 mg/mL[2] | 15–30°C | Complete dissociation; high intrinsic solvation of the anion. |
| PBS (pH 7.2) | ~3 mg/mL[3] | 25°C | Common-ion effect from Na⁺ and salting-out due to high ionic strength. |
| DMSO | ~20 mg/mL[3] | 25°C | Favorable solvation of hydrophobic piperazine/tetrazole moieties. |
| DMF | ~15 mg/mL[3] | 25°C | Strong polar aprotic interactions preventing self-aggregation. |
Experimental Methodology: Self-Validating Shake-Flask Protocol
Standard solubility protocols often fail for weak acid salts because dissolving high concentrations of the salt can consume the solvent's buffering capacity, shifting the pH. This altered ionization state yields false solubility limits.
To ensure Scientific Integrity , the protocol below is designed as a self-validating system. It mandates pH re-verification post-equilibration to guarantee that the measured solubility reflects the target pH.
Step-by-Step Workflow
-
Buffer Preparation & Baseline Validation: Prepare the target aqueous buffer (e.g., PBS at pH 7.2). Measure and record the baseline pH using a calibrated micro-pH probe.
-
Solute Saturation: Introduce an excess amount of (6R,7S)-Cefoperazone Sodium Salt into a sealed amber glass vial containing the buffer (e.g., 10 mg/mL target to ensure saturation in PBS).
-
Isothermal Equilibration: Agitate the suspension on a rotary shaker at a constant 25°C for 24 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium between the solid phase and the solvated ions.
-
Phase Separation: Isolate the supernatant via ultracentrifugation (15,000 x g for 15 minutes). Causality: Centrifugation is preferred over filtration to prevent the adsorption of the drug onto filter membranes.
-
pH Re-verification (Critical Self-Validation): Measure the pH of the separated supernatant. If the pH has deviated by >0.1 units from the baseline, the buffer capacity was exceeded. The experiment must be discarded and repeated with a higher capacity buffer.
-
HPLC-UV Quantification: Dilute the validated supernatant into the mobile phase and quantify using HPLC with UV detection at λmax 229 nm or 268 nm[3].
Thermodynamic shake-flask workflow for aqueous solubility determination.
Biological Context: Mechanism of Action
To understand the necessity of precise aqueous solubility data, we must look at the downstream biological application. (6R,7S)-Cefoperazone Sodium Salt must remain fully solvated in physiological buffers to effectively diffuse through bacterial porin channels. Once in the periplasmic space, it irreversibly binds to Penicillin-Binding Proteins (PBPs), inactivating the transpeptidase enzymes responsible for peptidoglycan cross-linking[1]. This structural failure leads to bacterial cell lysis.
Mechanistic pathway of Cefoperazone-mediated PBP inhibition.
Preparation and Storage Best Practices
Based on the physicochemical degradation pathways of cephalosporins, the following handling protocols are strictly recommended:
-
Stock Solutions: For long-term storage, prepare stock solutions in organic solvents like DMSO (up to 20 mg/mL) or DMF (15 mg/mL)[3]. Causality: Purge the solvent with an inert gas (e.g., Nitrogen or Argon) prior to dissolution to prevent oxidative degradation of the tetrazole and phenolic moieties[3].
-
Aqueous Working Solutions: Dilute into aqueous buffers immediately prior to use. Do not store aqueous solutions for more than 24 hours[3]. Causality: The beta-lactam ring is highly susceptible to nucleophilic attack by water (hydrolysis). While reconstituted solutions naturally buffer to a pH of 4.5–6.5[4] (the optimal stability window), hydrolytic degradation is inevitable over prolonged exposure.
References
-
Cefoperazone Sodium - Antibacterial drugs , antiinfectivemeds.com. 2
-
PRODUCT INFORMATION - Cayman Chemical , caymanchem.com. 3
-
Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem , nih.gov. 1
-
Cefoperazone sodium salt, MP Biomedicals 1 g | Buy Online - Fisher Scientific , fishersci.ca. 4
Sources
An In-Depth Technical Guide to the Biliary Excretion Mechanism of Cefoperazone Sodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefoperazone, a third-generation cephalosporin, is distinguished by its primary route of elimination: biliary excretion. This guide provides a comprehensive technical overview of the intricate mechanisms governing the transport of Cefoperazone Sodium from the sinusoidal blood into the bile. We will delve into the key pharmacokinetic properties, the pivotal role of hepatic transporters, the influence of pathophysiological conditions, and the established experimental models used to elucidate these processes. This document is intended to serve as a foundational resource for professionals in drug development and research, offering insights into the causality behind experimental designs and the clinical implications of Cefoperazone's unique excretory pathway.
Introduction: The Clinical Significance of a Biliary-Excreted Cephalosporin
Cefoperazone Sodium's pronounced biliary excretion is not merely a pharmacokinetic curiosity; it is a cornerstone of its therapeutic efficacy, particularly in the treatment of biliary tract infections.[1][2] Unlike many other cephalosporins that are primarily cleared by the kidneys, Cefoperazone achieves exceptionally high concentrations in the bile, often many times higher than concurrent serum levels.[3][4] This characteristic allows for potent antibacterial action at the site of infection in conditions such as cholecystitis and cholangitis.[1]
The dominance of this excretory pathway, however, also introduces complexities. Hepatic dysfunction and biliary obstruction can significantly alter the drug's pharmacokinetics, necessitating a thorough understanding of the underlying mechanisms for safe and effective use.[3][4][5] This guide will dissect the molecular and physiological processes that define Cefoperazone's journey through the liver.
Pharmacokinetic Profile of Cefoperazone Sodium: A Quantitative Overview
A clear understanding of Cefoperazone's pharmacokinetic parameters is essential to contextualize its biliary excretion. The drug exhibits high protein binding and a relatively short half-life in individuals with normal hepatic and renal function.
| Parameter | Value | Clinical Implication | Source |
| Serum Protein Binding | ~90% | High protein binding can influence the free fraction of the drug available for hepatic uptake and excretion. | [3] |
| Apparent Volume of Distribution | 10 to 13 L | Indicates distribution primarily within the extracellular fluid. | [3] |
| Half-life (Normal Function) | 1.6 to 2.4 hours | Relatively short half-life necessitates regular dosing intervals. | [3] |
| Half-life (Severe Hepatic Dysfunction) | 2- to 4-fold increase | Demonstrates the liver's primary role in elimination and the need for dose adjustments in hepatic impairment. | [3][4] |
| Urinary Excretion (Normal Function) | 15% to 36% of dose | Highlights that renal clearance is a minor elimination pathway. | [3] |
| Biliary Concentration | 675 to 6000 µg/mL (peak) | Achieves exceptionally high, therapeutic concentrations in the bile. | [3] |
The Molecular Machinery: Hepatic Transporters in Cefoperazone Excretion
The movement of Cefoperazone from the blood into the bile is a multi-step process orchestrated by a series of transport proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of hepatocytes. While the precise contribution of each transporter is an area of ongoing research, a general model has emerged.
Sinusoidal Uptake: Entering the Hepatocyte
The initial step involves the uptake of Cefoperazone from the sinusoidal blood into the hepatocyte. This is a carrier-mediated process, primarily facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family.
-
OATP1B1 and OATP1B3: These transporters are crucial for the hepatic uptake of a wide range of drugs, including some cephalosporins.[6] Studies have shown that OATP1B1 can transport Cefoperazone.[6] The efficiency of this uptake is a key determinant of the overall hepatic clearance of the drug.
Canalicular Efflux: Secretion into Bile
Once inside the hepatocyte, Cefoperazone is actively transported across the canalicular membrane into the bile canaliculus. This is an energy-dependent process mediated by efflux transporters.
-
Multidrug Resistance-Associated Protein 2 (MRP2): MRP2 is a key transporter located on the apical membrane of hepatocytes and is responsible for the biliary excretion of a variety of anionic drugs and their conjugates.[7][8] Studies using vesicles expressing human MRP2 have demonstrated that Cefoperazone is a substrate for this transporter.[6] The active transport by MRP2 explains the high concentrations of Cefoperazone observed in bile relative to serum.[9]
The following diagram illustrates the proposed pathway of Cefoperazone through the hepatocyte:
Caption: Proposed mechanism of Cefoperazone transport through a hepatocyte.
Pathophysiological Considerations: When Excretion is Impaired
The heavy reliance on biliary excretion makes the pharmacokinetics of Cefoperazone susceptible to alterations in liver function and bile flow.
Hepatic Dysfunction
In patients with severe hepatic dysfunction, the clearance of Cefoperazone is significantly reduced, leading to a 2- to 4-fold increase in its half-life.[3][4] This is a direct consequence of impaired hepatocyte function, including reduced expression and activity of the OATP and MRP transporters.
Biliary Obstruction
Complete or severe biliary obstruction dramatically alters the elimination pathway of Cefoperazone.[10] With the primary route blocked, the body compensates by increasing urinary excretion.[5][10] In cases of nearly complete biliary obstruction, over 90% of the dose can be recovered in the urine.[3] It is crucial to recognize that in the presence of an obstruction, therapeutic concentrations of the antibiotic may not be achieved in the bile.[9] Interestingly, even with biliary obstruction, a non-biliary intestinal excretion mechanism has been observed in animal models, although the clinical significance of this in humans is less clear.[10]
Investigating Biliary Excretion: Experimental Protocols
The elucidation of Cefoperazone's biliary excretion mechanism has relied on a combination of in vivo and in vitro experimental models.
In Vivo Models
Objective: To determine the in vivo pharmacokinetics and biliary excretion of a compound in a whole-organism context.
Protocol: Bile Duct Cannulation in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat according to approved institutional animal care and use committee protocols.
-
Surgical Procedure:
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently locate the common bile duct.
-
Carefully cannulate the bile duct with polyethylene tubing (e.g., PE-10) proximal to the duodenum to allow for bile collection.
-
The other end of the cannula can be externalized for continuous bile collection.
-
A separate cannula may be placed in the jugular vein for blood sampling and in the carotid artery or femoral vein for drug administration.
-
-
Drug Administration: Administer a known dose of Cefoperazone Sodium intravenously.
-
Sample Collection:
-
Collect bile samples at predetermined time intervals (e.g., 0-15, 15-30, 30-60, 60-120 minutes) post-dose.
-
Simultaneously, collect blood samples at corresponding time points.
-
-
Sample Analysis:
-
Quantify the concentration of Cefoperazone in bile and plasma/serum samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[11]
-
-
Data Analysis:
-
Calculate the cumulative amount of Cefoperazone excreted in the bile over time.
-
Determine pharmacokinetic parameters from the plasma concentration-time data (e.g., half-life, clearance, volume of distribution).
-
Causality Behind Experimental Choices:
-
Bile Duct Cannulation: This technique directly isolates bile, providing an unambiguous measure of biliary excretion without the confounding factor of enterohepatic circulation.
-
Intravenous Administration: This route ensures complete bioavailability and allows for precise pharmacokinetic modeling.
-
Timed Sample Collection: This is critical for constructing concentration-time profiles and calculating excretion rates.
Caption: Workflow for an in vivo bile duct cannulation study.
In Vitro Models
Objective: To investigate the role of specific transporters in the hepatic uptake and efflux of a compound at a cellular level.
Protocol: Sandwich-Cultured Hepatocytes
-
Cell Culture:
-
Isolate primary hepatocytes from a suitable species (e.g., human, rat).
-
Plate the hepatocytes on collagen-coated permeable supports (e.g., Transwell® inserts).
-
After cell attachment, overlay with a second layer of collagen or Matrigel®. This "sandwich" configuration promotes the formation of functional bile canaliculi between adjacent hepatocytes.
-
-
Transporter Activity Assay:
-
Incubate the sandwich-cultured hepatocytes with Cefoperazone Sodium.
-
To differentiate between cellular uptake and biliary efflux, experiments can be performed in the presence and absence of Ca²⁺. In Ca²⁺-free medium, the tight junctions between hepatocytes are disrupted, releasing the contents of the bile canaliculi.
-
In parallel experiments, co-incubate with known inhibitors of OATP (e.g., rifampicin) or MRP2 (e.g., cyclosporin A) to assess their contribution to Cefoperazone transport.
-
-
Sample Analysis:
-
Lyse the cells and collect the incubation medium.
-
Quantify the intracellular and extracellular concentrations of Cefoperazone using a suitable analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Calculate the biliary excretion index (BEI) to quantify the extent of biliary efflux.
-
Compare the uptake and efflux of Cefoperazone in the presence and absence of inhibitors to determine the involvement of specific transporters.
-
Causality Behind Experimental Choices:
-
Sandwich Culture: This model more closely mimics the in vivo architecture of the liver, allowing for the formation of functional bile canaliculi, which is essential for studying biliary excretion.
-
Use of Transporter Inhibitors: This is a classic pharmacological approach to probe the function of specific transport proteins. A significant reduction in uptake or efflux in the presence of a selective inhibitor provides strong evidence for the involvement of that transporter.
Drug-Drug Interactions and Clinical Implications
The involvement of OATP and MRP transporters in the biliary excretion of Cefoperazone creates a potential for drug-drug interactions.
-
Inhibition of Uptake: Drugs that are potent inhibitors of OATP1B1, such as cyclosporine, could potentially decrease the hepatic uptake of Cefoperazone, leading to increased systemic exposure and reduced biliary concentrations.
-
Inhibition of Efflux: Co-administration of drugs that inhibit MRP2 could impair the biliary excretion of Cefoperazone, potentially leading to its accumulation within hepatocytes.
-
Competition for Excretion: Other drugs that are also substrates for MRP2 could compete with Cefoperazone for biliary excretion, although the clinical significance of this is not well-established.
Furthermore, the N-methylthiotetrazole (NMTT) side chain of Cefoperazone can interfere with vitamin K metabolism, leading to hypoprothrombinemia, particularly in patients with risk factors such as malnutrition or severe hepatobiliary disease.[5]
Conclusion and Future Directions
The biliary excretion of Cefoperazone Sodium is a complex, multi-step process that is central to its therapeutic efficacy and clinical considerations. The active transport of the drug into hepatocytes via OATP transporters and its subsequent efflux into bile via MRP2 result in the high biliary concentrations that make it a valuable agent for treating biliary tract infections. However, this reliance on hepatic function also underscores the need for careful dose consideration in patients with hepatic impairment or biliary obstruction.
Future research in this area could focus on:
-
Quantitative Proteomics: To precisely quantify the expression levels of OATP and MRP transporters in healthy and diseased liver tissue to better predict inter-individual variability in Cefoperazone disposition.
-
Pharmacogenetic Studies: To identify genetic polymorphisms in OATP and MRP genes that may influence Cefoperazone's pharmacokinetics and clinical outcomes.
-
Advanced In Vitro Models: The use of microfluidic liver-on-a-chip models could provide a more physiologically relevant system for studying the interplay between hepatic uptake, metabolism, and biliary excretion.
A thorough understanding of the mechanisms outlined in this guide is paramount for the rational use of Cefoperazone and for the development of future antimicrobial agents with optimized pharmacokinetic profiles.
References
-
Mashimo, K. (1981). Clinical experience with cefoperazone in biliary tract infections. Drugs, 22 Suppl 1, 100-7. [Link]
-
Craig, W. A., & Gerber, A. U. (1981). Pharmacokinetics of cefoperazone: a review. Clinical infectious diseases, 3(Suppl), S25-36. [Link]
-
Broggi, G., et al. (1985). The effects of biliary obstruction on excretion of cefoperazone in the rat. The Journal of antimicrobial chemotherapy, 16(5), 631-8. [Link]
-
Greenfield, R. A., et al. (1983). Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function. Reviews of infectious diseases, 5 Suppl 1, S127-36. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Cefoperazone Sodium? Patsnap. [Link]
-
Drugs.com. (n.d.). Cefoperazone Disease Interactions. Drugs.com. [Link]
-
Dr.Oracle. (2025, October 5). What are the potential drug interactions with cefoperazone? Dr.Oracle. [Link]
-
Ghibellini, G., Leslie, E. M., & Brouwer, K. L. (2006). Methods to evaluate biliary excretion of drugs in humans: an updated review. Molecular pharmaceutics, 3(3), 198-211. [Link]
-
Kees, F., et al. (1983). Biliary excretion and pharmacokinetics of cefoperazone in humans. The Journal of antimicrobial chemotherapy, 12(1), 27-37. [Link]
-
SciSpace. (n.d.). Methods to evaluate biliary excretion of drugs in humans: an updated review. SciSpace. [Link]
-
Leung, J. W., et al. (1987). The effect of obstruction on the biliary excretion of cefoperazone and ceftazidime. The Journal of antimicrobial chemotherapy, 20(3), 393-9. [Link]
-
Nakagawa, K., et al. (1984). [Biliary excretion and clinical evaluation of cefoperazone in the biliary tract infections]. Kansenshogaku zasshi. The Journal of the Japanese Association for Infectious Diseases, 58(10), 963-71. [Link]
-
Ratzan, K. R., et al. (1974). Biliary Tract Excretion of Cefazolin, Cephalothin, and Cephaloridine in the Presence of Biliary Tract Disease. Antimicrobial agents and chemotherapy, 6(2), 157-62. [Link]
-
Shimizu, S., et al. (1991). Experimental studies on the pharmacokinetics and therapeutic effect of cefbuperazone in biliary infection. The Journal of antimicrobial chemotherapy, 28(6), 891-900. [Link]
-
Ghibellini, G., Leslie, E. M., & Brouwer, K. L. (2008). Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review. Molecular pharmaceutics, 3(3), 198-211. [Link]
-
ResearchGate. (2025, August 6). Methods To Evaluate Biliary Excretion of Drugs in Humans: An Updated Review. ResearchGate. [Link]
-
R. Discovery. (1980, May 1). Biliary excretion of cephalosporins in rats: influence of molecular weight. R Discovery. [Link]
-
American Society for Microbiology. (1980). Biliary excretion of cephalosporins in rats: influence of molecular weight. Antimicrobial agents and chemotherapy, 17(5), 883-90. [Link]
-
Li, M., et al. (2022). Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications. Pharmaceutics, 14(11), 2496. [Link]
-
Gonik, B., et al. (1986). Pharmacokinetics of cefoperazone in the parturient. Antimicrobial agents and chemotherapy, 30(6), 866-9. [Link]
-
Karger Publishers. (2009, May 25). Characteristics of Biliary Excretion of Cefazolin and Other Cephalosporins with Reference to the Relationship between Serum Levels and Administration Conditions. Karger Publishers. [Link]
-
Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. (2025, May 15). Comparative Analysis of Cephalosporins: Pharmacokinetics and Pharmacodynamics. [Link]
-
ResearchGate. (2018, January 11). Pharmacokinetics of cefoperazone/sulbactam in critically ill patients receiving continuous venovenous hemofiltration. ResearchGate. [Link]
-
ResearchGate. (n.d.). Treatment of Biliary Tract Infections by Cefoperazone. ResearchGate. [Link]
-
NIH Public Access. (n.d.). Methods to Evaluate Biliary Excretion of Drugs in Humans. [Link]
-
The Crucial Role of Transporters in Drug Disposition and Metabolism. (n.d.). The Crucial Role of Transporters in Drug Disposition and Metabolism. [Link]
-
The Role of Liver Transporters in Drug-Drug Interactions. (n.d.). The Role of Liver Transporters in Drug-Drug Interactions. [Link]
-
ResearchGate. (n.d.). Evaluation of drug biliary excretion using permeation assays with.... ResearchGate. [Link]
-
Frontiers. (2022, January 13). The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. Frontiers. [Link]
-
PubMed. (2016, July 15). Importance of Hepatic Transporters in Clinical Disposition of Drugs and Their Metabolites. PubMed. [Link]
-
Solvo Biotechnology. (n.d.). MRP2 - Transporters. Solvo Biotechnology. [Link]
-
National Institutes of Health. (n.d.). Impact of OATP transporters on pharmacokinetics. PMC. [Link]
-
National Institutes of Health. (n.d.). Transporters in Drug Development: 2018 ITC Recommendations for Transporters of Emerging Clinical Importance. PMC. [Link]
-
PubMed. (2001, August 15). Expression of hepatic transporters OATP-C and MRP2 in primary sclerosing cholangitis. PubMed. [Link]
Sources
- 1. Clinical experience with cefoperazone in biliary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]
- 3. Pharmacokinetics of cefoperazone: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of cefoperazone in patients with normal and impaired hepatic and renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cefoperazone Disease Interactions - Drugs.com [drugs.com]
- 6. Drug Transporters and Metabolizing Enzymes in Antimicrobial Drug Pharmacokinetics: Mechanisms, Drug–Drug Interactions, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates [frontiersin.org]
- 8. Importance of Hepatic Transporters in Clinical Disposition of Drugs and Their Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of obstruction on the biliary excretion of cefoperazone and ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effects of biliary obstruction on excretion of cefoperazone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biliary excretion and pharmacokinetics of cefoperazone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Broth Microdilution Protocol for Cefoperazone Sodium MIC Determination
Introduction & Scientific Rationale
Cefoperazone Sodium is a broad-spectrum, third-generation cephalosporin antibiotic utilized extensively in clinical and drug development settings to combat severe Gram-negative bacterial infections, particularly those caused by Pseudomonas aeruginosa and Enterobacterales[1].
Minimum Inhibitory Concentration (MIC) determination via broth microdilution (BMD) is the gold standard for quantifying the in vitro antibacterial efficacy of Cefoperazone[2]. Unlike disk diffusion, BMD provides an exact quantitative value (in µg/mL) that informs pharmacokinetic/pharmacodynamic (PK/PD) modeling and critical clinical dosing strategies.
Caption: Mechanism of Action of Cefoperazone Sodium targeting bacterial cell wall synthesis.
The Self-Validating System: Quality Control (QC)
A robust MIC protocol is not merely a sequence of steps; it is a self-validating system . To ensure trustworthiness, every batch of microdilution plates must be tested concurrently with standardized American Type Culture Collection (ATCC) Quality Control strains[3].
Causality of the QC System: If the MIC of the QC strain falls outside the established acceptable range, the entire test batch is invalidated. This prevents reporting erroneous data caused by degraded antibiotic powder, improper cation concentrations in the broth, or incorrect inoculum densities[4].
Caption: Self-validating Quality Control logic for MIC assay verification.
Reagents and Materials
-
Cefoperazone Sodium Standard Powder: Must be stored desiccated at -20°C.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB):
-
Expert Insight: Why cation-adjusted? Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be strictly controlled[2]. If Mg2+ and Ca2+ are too high, they form bridges between lipopolysaccharide (LPS) molecules in the outer membrane of P. aeruginosa, artificially increasing resistance. If too low, the membrane becomes hyper-permeable, leading to falsely low MICs.
-
-
Sterile 96-well U-bottom microtiter plates.
-
0.5 McFarland Turbidity Standard.
-
QC Strains: E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213[3].
Step-by-Step Experimental Protocol
Caption: Step-by-step workflow for Broth Microdilution MIC determination.
Step 1: Antibiotic Stock Preparation & Potency Adjustment
Antibiotic powders are not 100% active drug; they contain salts and moisture. Using the raw weight without adjusting for potency leads to sub-therapeutic stock solutions. Calculate the required powder weight using the formula:
Weight(mg)=Potency(μg/mg)Volume(mL)×Concentration(μg/mL)-
Example: To prepare 10 mL of a 10,240 µg/mL stock using Cefoperazone Sodium powder with a manufacturer-stated potency of 900 µg/mg, weigh exactly 113.78 mg of powder and dissolve in sterile distilled water (Cefoperazone Sodium is highly water-soluble).
Step 2: Microplate Preparation (Serial Dilution)
-
Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well plate.
-
Add 50 µL of 2X Cefoperazone working solution (e.g., 128 µg/mL) to Well 1.
-
Mix thoroughly by pipetting up and down, then transfer 50 µL from Well 1 to Well 2.
-
Repeat this two-fold serial dilution up to Well 11.
-
Discard 50 µL from Well 11. Well 12 serves as the drug-free growth control.
Step 3: Inoculum Standardization
-
Expert Insight: Why exactly 5×105 CFU/mL? A higher inoculum triggers the "inoculum effect," where the sheer volume of β -lactamases produced by the bacterial population overwhelms the Cefoperazone, causing a false-resistant reading. A lower inoculum may fail to detect heteroresistance.
-
Prepare a direct colony suspension from an 18-24 hour agar plate into sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL).
-
Dilute the suspension 1:150 in CAMHB to achieve a concentration of 1×106 CFU/mL.
Step 4: Inoculation and Incubation
-
Add 50 µL of the diluted bacterial suspension ( 1×106 CFU/mL) to all wells.
-
The final volume in each well is now 100 µL, and the final bacterial concentration is exactly 5×105 CFU/mL[2].
-
Seal the plate with a breathable membrane to prevent evaporation.
-
Incubate at 35±2∘C for 16–20 hours in an ambient air incubator[2].
Step 5: Data Interpretation & Reading
Examine the plate visually or via a spectrophotometer (OD at 600 nm). The MIC is the lowest concentration of Cefoperazone that completely inhibits visible bacterial growth.
-
Handling the Trailing Effect: Cephalosporins often exhibit a "trailing effect" where a faint haze or tiny buttons of growth persist past the true MIC. According to CLSI guidelines, read the MIC at the lowest concentration where this trailing begins, ignoring tiny buttons of growth[4].
Quantitative Data Summaries
Table 1: Preparation of Cefoperazone Sodium Serial Dilutions
| Well | CAMHB Volume | Antibiotic Added | Transfer Volume | Final Concentration (µg/mL) |
| 1 | 50 µL | 50 µL of 128 µg/mL | 50 µL to Well 2 | 64 |
| 2 | 50 µL | 50 µL from Well 1 | 50 µL to Well 3 | 32 |
| 3 | 50 µL | 50 µL from Well 2 | 50 µL to Well 4 | 16 |
| 4-10 | 50 µL | 50 µL from previous | 50 µL to next well | 8 down to 0.12 |
| 11 | 50 µL | 50 µL from Well 10 | Discard 50 µL | 0.06 |
| 12 | 50 µL | None (Growth Control) | N/A | 0 |
| Final concentration is achieved after the addition of 50 µL of the standardized bacterial inoculum. |
Table 2: Quality Control (QC) Ranges for Cefoperazone Broth Microdilution
To validate the assay, the MIC of the concurrent QC strains must fall strictly within these established ranges[3][5].
| QC Strain | ATCC Number | Acceptable MIC Range (µg/mL) |
| Escherichia coli | 25922 | 0.12 – 0.5 |
| Pseudomonas aeruginosa | 27853 | 2 – 8 |
| Staphylococcus aureus | 29213 | 1 – 4 |
Table 3: Interpretive Breakpoints for Enterobacterales
Based on established clinical breakpoints for Cefoperazone[1].
| Pathogen Group | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Enterobacterales | ≤16 µg/mL | 32 µg/mL | ≥64 µg/mL |
References[4] M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. nih.org.pk. Available Here[2] In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov. Available Here[1] Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia. nih.gov. Available Here[3] Rapid antimicrobial susceptibility testing of clinical isolates by digital time-lapse microscopy. nih.gov. Available Here[5] ANTIMICROBIAL DISK DIFFUSION SUSCEPTIBILITY (BAUER, KIRBY, SHERRIS AND TURK METHOD) - CMS. cms.gov. Available Here
Sources
- 1. Correlation Between Cefoperazone/Sulbactam MIC Values and Clinical Outcomes of Escherichia coli Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of cefoperazone and cefoperazone-sulbactam against carbapenem-resistant Acinetobacter baumannii and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid antimicrobial susceptibility testing of clinical isolates by digital time-lapse microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nih.org.pk [nih.org.pk]
- 5. cms.gov [cms.gov]
Application Note: Optimal pH and Stability Profiling of Cefoperazone Sodium in Aqueous Solutions
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocol
Introduction & Mechanistic Overview
Cefoperazone sodium is a third-generation, broad-spectrum cephalosporin antibiotic characterized by its efficacy against both Gram-positive and Gram-negative bacteria. However, like many β-lactam antibiotics, its formulation and clinical handling are complicated by the inherent chemical instability of the β-lactam ring in aqueous environments.
Understanding the causality behind its degradation is critical for formulation scientists. The structural integrity of cefoperazone sodium is strictly dictated by the pH of its solvating medium. The molecule features a highly strained four-membered β-lactam ring fused to a dihydrothiazine ring. The degradation kinetics follow a characteristic U-shaped or V-shaped pH-rate profile:
-
Specific Base Catalysis (pH > 6.5): In alkaline environments, hydroxide ions (OH⁻) act as potent nucleophiles. They directly attack the electrophilic carbonyl carbon of the β-lactam ring, leading to rapid and irreversible ring cleavage. This destroys the lactam nucleus, resulting in the formation of inactive P1–P4 intermediates and a complete loss of antimicrobial efficacy[1][2].
-
Specific Acid Catalysis (pH < 4.0): In highly acidic environments, hydronium ions (H₃O⁺) protonate the β-lactam nitrogen. This protonation draws electron density away from the adjacent carbonyl carbon, increasing its electrophilicity and facilitating rapid water-mediated hydrolysis[3].
-
Optimal Stability Zone (pH 4.0 – 6.5): In this slightly acidic to neutral range, both specific acid and base catalysis are kinetically minimized. The dominant degradation pathway is reduced to spontaneous, uncatalyzed solvolysis by water. Under these optimal conditions, aqueous solutions of cefoperazone sodium (soluble up to 50 mg/mL) yield a clear, faint yellow solution that maintains structural integrity for extended periods[3].
Temperature acts as a critical kinetic multiplier in these reactions. The activation energy for the hydrolysis of the strained β-lactam ring is easily overcome at 25°C, but lowering the temperature to 4°C–5°C drastically reduces the kinetic energy of the system, suppressing the hydrolysis rate and extending the shelf-life from days to months[2][4].
Mechanistic Degradation Pathway
The following diagram illustrates the divergent degradation pathways of cefoperazone sodium when exposed to varying pH environments.
Mechanistic pathway of Cefoperazone Sodium degradation mediated by pH extremes.
Quantitative Stability Data Summary
The table below synthesizes field-proven stability data for cefoperazone sodium across various clinically and analytically relevant conditions.
| Solvent / Matrix | pH Range | Storage Temp | Stability Duration (<10% Potency Loss) | Primary Kinetic Driver |
| Aqueous Buffer | 4.0 – 6.5 | 25°C | ~8 Days | Minimal spontaneous solvolysis[3][4] |
| Aqueous Buffer | > 7.0 | 25°C | < 24 Hours | Rapid base-catalyzed β-lactam hydrolysis[1] |
| 5% Dextrose / 0.9% NaCl | ~5.5 (Unbuffered) | 25°C | 8 Days | Thermal activation of hydrolysis[4] |
| 5% Dextrose / 0.9% NaCl | ~5.5 (Unbuffered) | 5°C | 80 Days | Thermally suppressed hydrolysis[4] |
| 5% Dextrose / 0.9% NaCl | ~5.5 (Unbuffered) | -10°C | > 96 Days | Frozen state kinetic arrest[4] |
| 5% Dextrose (w/ Cimetidine) | ~5.5 | 4°C & 25°C | 48 Hours (Validated) | Co-formulation compatibility[5] |
Experimental Protocol: pH-Rate Profiling & Stability Testing
To establish a self-validating system for kinetic profiling, this protocol utilizes a stability-indicating HPLC-DAD method.
Causality of Method Design:
-
Buffer Selection: Universal Britton-Robinson buffers are utilized to maintain constant ionic strength across a wide pH gradient. This ensures that observed degradation rate changes are solely a function of pH, eliminating ionic strength as a confounding variable.
-
Reaction Quenching: Samples are rapidly cooled and diluted in a highly acidic mobile phase (pH ~2.4). This instantly neutralizes base-catalyzed degradation, "freezing" the degradation profile prior to column injection[2].
-
Mass Balance Validation: The protocol requires tracking not just the disappearance of the parent peak, but the appearance of the P1–P4 intermediates at 205 nm[2]. A proportional increase in intermediate peak areas validates that the loss of potency is due to hydrolysis rather than precipitation or column adsorption.
Experimental Workflow
Step-by-step experimental workflow for pH-rate profiling and stability testing.
Step-by-Step Methodology
Phase 1: Preparation of Solutions
-
Buffer Preparation: Prepare a series of 0.04 M Britton-Robinson universal buffers. Adjust the pH of individual aliquots to 2.0, 4.0, 5.5, 7.0, and 9.0 using 0.2 M NaOH or 0.2 M HCl. Verify pH using a calibrated glass electrode pH meter at the target experimental temperature[2].
-
Stock Solution: Accurately weigh Cefoperazone Sodium USP reference standard and dissolve in ultrapure water (TOC < LOD) to achieve a concentration of 50 mg/mL[3]. Note: Protect from light and store at 4°C immediately upon reconstitution.
Phase 2: Forced Degradation & Kinetic Sampling
-
Dilute the 50 mg/mL stock solution into the respective pH buffers to achieve a working concentration of 0.05 mmol/dm³[2].
-
Divide the buffered samples into two sets of hermetically sealed amber glass vials. Place Set A in a thermostatic water bath at 25 ± 1°C and Set B in a refrigerated incubator at 4 ± 1°C[2].
-
Withdraw 0.5 mL aliquots at pre-determined time intervals (e.g., 0, 1, 6, 12, 24, 48, and 168 hours).
-
Quenching: Immediately dilute the withdrawn aliquot 1:10 with the acidic HPLC mobile phase (ACN:H₃PO₄, pH 2.42) and transfer to a 4°C autosampler to arrest further hydrolysis[2].
Phase 3: HPLC-DAD Analysis
-
Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm particle size), maintained at 30°C[2].
-
Mobile Phase: Isocratic elution using Acetonitrile (ACN) and water acidified with 85% H₃PO₄ (ACN:H₃PO₄, 30:70, v/v)[2].
-
Flow Rate: 0.8 mL/min.
-
Detection: DAD set to λ = 205 nm (optimal wavelength for cefoperazone and P1-P4 intermediates)[2].
-
Injection Volume: 10 μL.
Phase 4: System Suitability & Data Analysis
-
System Suitability Test (SST): Ensure the retention time of intact cefoperazone is approximately 6.7 ± 0.1 min, with baseline resolution (Rs > 1.5) separating the parent peak from the P1–P4 degradation products[2].
-
Kinetic Calculation: Plot the natural logarithm of the remaining cefoperazone concentration ( ln[Ct] ) against time ( t ). The degradation of cephalosporins under these conditions follows pseudo-first-order kinetics. Calculate the degradation rate constant ( kobs ) from the slope of the linear regression.
-
pH-Rate Profile: Plot log(kobs) against the pH of the buffer solutions to visualize the V-shaped stability profile and confirm the kinetic minimum between pH 4.0 and 6.5.
References
-
Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics (PubMed/NIH).[Link]
- CN101264088B - Antibiotics composition with stable content.
-
Compatibility of cefoperazone sodium and cimetidine hydrochloride in 5% dextrose injection. American Journal of Hospital Pharmacy (PubMed/NIH). [Link]
-
Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. AIDASCO Reviews. [Link]
Sources
- 1. CN101264088B - Antibiotics composition with stable content and rapid solubility - Google Patents [patents.google.com]
- 2. publishing.aidasco.org [publishing.aidasco.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Compatibility of cefoperazone sodium and cimetidine hydrochloride in 5% dextrose injection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Convergent Synthesis of (6R,7S)-Cefoperazone Sodium Salt for Pharmaceutical Research and Development
An Application Note for the Synthesis of (6R,7S)-Cefoperazone Sodium Salt
Abstract
This application note provides a detailed, scientifically-grounded guide to the synthesis of (6R,7S)-Cefoperazone Sodium Salt, a third-generation cephalosporin antibiotic. The described pathway is a convergent synthesis, involving the independent preparation of a modified cephalosporin nucleus and a complex side-chain, followed by their coupling and subsequent salt formation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step experimental protocols, and the rationale behind critical process parameters. The aim is to provide a robust and reproducible methodology grounded in established chemical literature.
Introduction: The Significance of Cefoperazone
Cefoperazone is a potent, broad-spectrum third-generation cephalosporin antibiotic with notable activity against a wide range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis.[1][3] This interference leads to a compromised cell wall structure and ultimately results in bacterial cell lysis and death.[4][5] The synthesis of Cefoperazone, particularly with the correct (6R,7S) stereochemistry, is a critical process in ensuring its therapeutic efficacy.[6] This guide outlines a common and efficient synthetic route starting from the key intermediate 7-aminocephalosporanic acid (7-ACA).[7][8]
Overview of the Synthetic Pathway
The synthesis of Cefoperazone Sodium Salt is a multi-step process that can be logically divided into three main stages:
-
Formation of the Core Intermediate: Modification of the 7-ACA nucleus at the C-3 position.
-
Preparation of the Activated Side-Chain: Synthesis of the N-acyl side-chain that will be attached at the C-7 position.
-
Coupling and Final Salt Formation: Acylation of the core intermediate with the activated side-chain, followed by conversion to the final sodium salt.
The overall workflow is depicted in the diagram below.
Caption: Figure 1: Convergent Synthesis Workflow for Cefoperazone Sodium Salt
In-Depth Discussion of the Synthesis Pathway
Part A: Synthesis of the Cephalosporin Core Intermediate (7-TMCA)
The journey to Cefoperazone begins with 7-aminocephalosporanic acid (7-ACA), the fundamental nucleus for most semi-synthetic cephalosporins.[2][9] The first critical modification is an electrophilic substitution at the C-3 position.
-
Reaction: 7-ACA is reacted with 1-methyl-5-mercapto-1,2,3,4-tetrazole.[10][11] This reaction replaces the acetoxy group at the C-3 position with the methyl-tetrazole-thiomethyl moiety, which is a key structural feature of Cefoperazone.
-
Catalysis: The use of a boron trifluoride-acetonitrile complex as a catalyst has been shown to be effective, improving the yield of the desired product, 7-amino-3-[5-(1-methyl-1,2,3,4-tetrazole base) thiomethyl] cephalo-3-alkene-4-carboxylic acid hydrochloride (7-TMCA hydrochloride).[10][11] The Lewis acidic nature of BF₃ activates the C-3 acetoxy group, facilitating its departure and subsequent nucleophilic attack by the thiol.
Part B: Synthesis of the Activated C7 Side Chain (HO-EPCP Chloride)
Concurrently, the complex side-chain that will be attached to the 7-amino group of the cephalosporin core is synthesized. This side chain, D(-)-α-(4-ethyl-2,3-dioxopiperazine-l-carboxamido)-p-hydroxy phenylacetic acid (HO-EPCP), plays a crucial role in the antibiotic's broad spectrum of activity.
-
Formation of HO-EPCP: The HO-EPCP side chain is typically synthesized from D(-)-p-hydroxyphenylglycine and an activated piperazine derivative, such as 4-ethyl-2,3-dioxo-1-piperazine carbonyl chloride.[11][12] The stereochemistry of the D(-)-p-hydroxyphenylglycine is critical for the final biological activity of Cefoperazone.
-
Activation: For the subsequent coupling reaction, the carboxylic acid of HO-EPCP must be activated. This is commonly achieved by converting it into an acid chloride (HO-EPCP chloride) using a chlorinating agent like phosphorus oxychloride or triphosgene in a suitable solvent system like dimethylacetamide (DMAC) and dichloromethane.[10][11] This activation makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the 7-amino group of the 7-TMCA core.
Part C: Coupling Reaction and Final Salt Formation
This stage represents the convergence of the two previously synthesized fragments to assemble the Cefoperazone molecule.
-
N-Acylation: The 7-TMCA hydrochloride (from Part A) is coupled with the activated HO-EPCP chloride (from Part B) in an N-acylation reaction to form Cefoperazone acid.[10]
-
Protecting Groups: To prevent unwanted side reactions, particularly at the carboxylic acid and the primary amine of 7-TMCA, these functional groups are temporarily protected. Trimethylchlorosilane is a common silylating agent used for this purpose.[10] It reacts with the acidic proton of the carboxylic acid and the protons of the amine to form trimethylsilyl esters and silylamines, respectively, which are unreactive under the acylation conditions but easily removed during workup.
-
Phase Transfer Catalysis: The reaction is often performed in a biphasic system (e.g., dichloromethane-water). The addition of a phase transfer catalyst, such as polyethylene glycol 800, is beneficial. It helps to transport the reactants across the phase boundary, thereby increasing the reaction rate, improving the yield by up to 5%, and reducing the formation of side products.[10]
-
Salt Formation and Crystallization: The final step is the conversion of Cefoperazone acid to its sodium salt to enhance its solubility and suitability for pharmaceutical formulations.[13] This is achieved by reacting the acid with a sodium-containing base, such as sodium bicarbonate.[4][14] The resulting (6R,7S)-Cefoperazone Sodium Salt is then purified by crystallization, often by the controlled addition of an anti-solvent like acetone to a concentrated aqueous solution, sometimes with the aid of seed crystals to ensure the correct polymorphic form.[14][15][16]
Detailed Experimental Protocols
Protocol 1: Synthesis of 7-TMCA Hydrochloride
-
To a stirred suspension of 7-ACA (1.0 mol) in acetonitrile, add 1-methyl-5-mercapto-1,2,3,4-tetrazole (1.1 mol).
-
Cool the mixture to 0-5 °C.
-
Slowly add boron trifluoride-acetonitrile complex (0.34 mL per gram of 7-ACA).[10]
-
Allow the reaction mixture to warm to 25-30 °C and stir for 2.5-3.0 hours.[10]
-
Monitor the reaction by HPLC until completion.
-
Upon completion, precipitate the product by adding a suitable anti-solvent.
-
Filter the solid, wash with the anti-solvent, and dry under vacuum to yield 7-TMCA hydrochloride.
Protocol 2: Synthesis of HO-EPCP Chloride
-
Suspend HO-EPCP (1.0 mol) in a mixture of dimethylacetamide (DMAC) and dichloromethane under a nitrogen atmosphere.[10]
-
Cool the suspension to 0-5 °C.
-
Slowly add phosphorus oxychloride (1.1 mol) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 5-10 °C for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).
-
The resulting solution containing HO-EPCP chloride is typically used directly in the next step without isolation.
Protocol 3: Synthesis of Cefoperazone Acid
-
Suspend 7-TMCA hydrochloride (1.0 mol) in dichloromethane.
-
Add trimethylchlorosilane (4.5 mol) and stir to achieve silylation (protection) of the amino and carboxyl groups.[10]
-
In a separate reactor, prepare an aqueous solution of a base (e.g., sodium bicarbonate).
-
Cool both the silylated 7-TMCA suspension and the HO-EPCP chloride solution to 0-5 °C.
-
Add the HO-EPCP chloride solution to the silylated 7-TMCA suspension.
-
Simultaneously, add the aqueous base solution to maintain the pH between 4.0 and 6.0. Add polyethylene glycol 800 (0.24 g per gram of 7-TMCA hydrochloride) as a phase transfer catalyst.[10]
-
Stir vigorously at 0-10 °C for 2-4 hours.
-
After reaction completion, separate the aqueous layer.
-
Adjust the pH of the aqueous layer with hydrochloric acid to precipitate Cefoperazone acid.[10]
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 4: Formation of (6R,7S)-Cefoperazone Sodium Salt
-
Dissolve Cefoperazone acid (1.0 mol) in a suitable solvent such as acetone or a mixture of acetone and water.[15]
-
Carefully add a solution of a sodium salt-forming agent, like sodium bicarbonate (approx. 1.0 mol), while monitoring the pH to reach 6.5-7.5.[14]
-
Filter the solution to remove any particulates.
-
To the clear solution, add seed crystals of (6R,7S)-Cefoperazone Sodium Salt to induce crystallization.[14]
-
Slowly add more acetone as an anti-solvent to promote further crystallization.
-
Stir the resulting slurry at a controlled temperature (e.g., 15-20 °C) to allow for crystal growth.[14]
-
Filter the crystalline product, wash with acetone, and dry under vacuum at a temperature not exceeding 40 °C.
Summary of Quantitative Data
| Step | Key Reactants | Molar Ratio (Reactant:Starting Material) | Catalyst/Reagent | Solvent | Expected Yield | Purity |
| 1. Core Synthesis | 7-ACA, 1-Methyl-5-mercaptotetrazole | 1.0 : 1.1 | BF₃·ACN | Acetonitrile | >85% | >98% |
| 2. Side-Chain Activation | HO-EPCP, POCl₃ | 1.0 : 1.1 | - | DMAC/DCM | Used in situ | - |
| 3. Coupling | 7-TMCA, HO-EPCP Chloride | 1.0 : 1.15 | PEG-800 | DCM/Water | >69%[10] | >99%[10] |
| 4. Salt Formation | Cefoperazone Acid, NaHCO₃ | 1.0 : ~1.0 | - | Acetone/Water | >95% | >99.5% (USP) |
Conclusion
The synthesis of (6R,7S)-Cefoperazone Sodium Salt presented herein is a robust and well-established pathway that leverages a convergent strategy to efficiently construct this complex antibiotic. Key to the success of this synthesis is the high-yield formation of the 7-TMCA core using a boron trifluoride catalyst, the effective activation of the C-7 side chain, and a carefully controlled coupling reaction facilitated by protecting groups and phase transfer catalysis. The final crystallization step is paramount for achieving the high purity and specific crystalline form required for pharmaceutical applications. This guide provides the foundational knowledge and detailed protocols necessary for the successful laboratory-scale synthesis and further process development of Cefoperazone Sodium Salt.
References
-
LookChem. Synthesis of Cefbuperazone sodium. Chempedia. Available at: [Link]
- Google Patents. CN102532168A - Synthesis method of cefoperazone acid.
-
Patsnap Synapse. What is the mechanism of Cefoperazone Sodium?. Available at: [Link]
-
ResearchGate. Synthetic process development of antibiotic cefoperazone. Available at: [Link]
- Google Patents. CN114621254A - Preparation method of cefoperazone sodium.
-
PMC - NIH. Cephalosporins as key lead generation beta-lactam antibiotics. Available at: [Link]
-
Patsnap Eureka. 7-ACA patented technology retrieval search results. Available at: [Link]
- Google Patents. CN104644640B - A kind of preparation method of cefoperazone sodium and sulbactam sodium for injection powder pin.
-
ResearchGate. The conversion of cephalosporin C to 7-ACA. On the left the chemical.... Available at: [Link]
- Google Patents. EP1436299A1 - Method for crystallization of 7-aminocephalosporanic acid.
- Google Patents. CN105440057A - Method for preparing cefoperazone sodium.
-
MP Biomedicals. Cefoperazone, sodium salt, USP. Available at: [Link]
-
bioRxiv.org. Structural insights into the mechanism of C3 side chain fragmentation in cephalosporins with SME-1 class A carbapenemase. Available at: [Link]
- Google Patents. EP0317484B1 - N,N'-carboxyl-bis-(4-ethyl-2,3-dioxo).
-
USP-NF. Cefoperazone Sodium - ABSTRACT. Available at: [Link]
-
ResearchGate. (PDF) Cefoperazone metal complexes: Synthesis and characterization. Available at: [Link]
-
PMC. Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models. Available at: [Link]
-
Autech. 4-Ethyl-2,3-dioxo-1-piperazine carbonyl chloride: A Versatile Building Block in Organic Synthesis. Available at: [Link]
-
Semantic Scholar. Process for the synthesis of cefoperazone sodium to elevatacristallinita. Available at: [Link]
Sources
- 1. What is the mechanism of Cefoperazone Sodium? [synapse.patsnap.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mpbio.com [mpbio.com]
- 4. CN104644640B - A kind of preparation method of cefoperazone sodium and sulbactam sodium for injection powder pin - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Cefoperazone Sodium [doi.usp.org]
- 7. 7-Aminocephalosporanic acid | 957-68-6 [chemicalbook.com]
- 8. 7-ACA patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102532168A - Synthesis method of cefoperazone acid - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. EP0317484B1 - N,N'-carboxyl-bis-(4-ethyl-2,3-dioxo)-piperazine, process for the preparation thereof and use thereof - Google Patents [patents.google.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CN114621254A - Preparation method of cefoperazone sodium - Google Patents [patents.google.com]
- 15. CN105440057A - Method for preparing cefoperazone sodium - Google Patents [patents.google.com]
- 16. semanticscholar.org [semanticscholar.org]
Application Note: Optimal Solvent Selection and Reconstitution Protocols for Cefoperazone Sodium in In Vivo Models
Introduction & Mechanistic Rationale
Cefoperazone Sodium is a third-generation, semi-synthetic cephalosporin antibiotic widely utilized in in vivo pharmacological and microbiological models. Because it is formulated as a sodium salt, it exhibits exceptionally high aqueous solubility (up to 475 mg/mL)[1]. However, the selection of an appropriate solvent is not merely a matter of solubility; it is dictated by physiological compatibility, administration route, and the chemical stability of the beta-lactam ring[2].
The Causality of Solvent Selection:
-
Osmotic Balance (IV/IP): While freely soluble in Sterile Water for Injection (SWFI), administering pure aqueous solutions intravenously or intraperitoneally induces severe osmotic shock and hemolysis. Therefore, isotonic vehicles like 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W) are mandatory for systemic administration[3].
-
Tissue Necrosis & Analgesia (IM): Intramuscular injections require high drug concentrations (>250 mg/mL) to minimize injection volume. Because high-concentration cephalosporins cause acute localized pain and tissue irritation, a specific two-step reconstitution incorporating Lidocaine HCl is the clinical and experimental gold standard.
-
pH-Dependent Degradation: The beta-lactam ring undergoes rapid base-catalyzed hydrolysis in alkaline environments. Cefoperazone is stable at a pH of 4.0–7.0, making unbuffered saline or dextrose ideal vehicles[4].
Solvent Compatibility and Selection Matrix
To ensure experimental reproducibility and animal welfare, researchers must select solvents based on the intended route of administration.
Table 1: Solvent Compatibility and Mechanistic Rationale
| Solvent | Primary In Vivo Route | Initial Reconstitution? | Mechanistic Rationale & Notes |
| 0.9% Sodium Chloride | IV / IP | Yes | Provides physiological isotonicity to prevent hemolysis. The gold standard for systemic administration[1]. |
| 5% Dextrose (D5W) | IV / IP | Yes | Alternative isotonic vehicle. Ideal for specific murine models requiring strict sodium restriction[2]. |
| Sterile Water (SWFI) | IM / Secondary | Yes | Hypotonic. Causes rapid hemolysis if injected IV alone. Strictly used as a primary solvent prior to secondary dilution[3]. |
| Lactated Ringer's | IV Infusion | No | Calcium ions can cause precipitation at high drug concentrations. Requires a two-step dilution (SWFI first, then Ringer's)[5]. |
| 2% Lidocaine HCl | IM | No | Local anesthetic to alleviate tissue necrosis. Must be added after initial SWFI reconstitution to prevent precipitation[6]. |
Reconstitution Workflow
The following decision tree outlines the logical progression for solvent selection based on the administration route.
Workflow for Cefoperazone Sodium solvent selection based on administration route.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.
Protocol A: Intravenous (IV) / Intraperitoneal (IP) Administration
Target: 50 mg/mL Isotonic Solution
-
Preparation: Weigh out 1.0 g of Cefoperazone Sodium powder into a sterile, endotoxin-free glass vial.
-
Initial Solubilization: Inject 5.0 mL of 0.9% Sodium Chloride directly into the vial[1].
-
Agitation: Shake the vial vigorously for 1 to 2 minutes. Causality: While highly soluble, the sudden introduction of solvent to the lyophilized powder creates a high-concentration gradient that can cause transient clumping.
-
Degassing: Allow the solution to stand undisturbed for 5 minutes. Causality: Agitation of high-concentration protein-binding antibiotics causes transient aeration (foaming). Resting allows bubbles to dissipate for accurate visual inspection[2].
-
Validation Checkpoint: Hold the vial against a contrasting background under bright light. The solution must be completely transparent and colorless to straw-yellow[7]. If any opacity or particulate matter is observed, the drug has not fully solubilized or has degraded; discard the preparation.
-
Final Dilution: Withdraw the entire 5.0 mL and transfer it to a sterile conical tube containing 15.0 mL of 0.9% NaCl. This yields 20.0 mL of a 50 mg/mL isotonic solution ready for immediate in vivo use.
Protocol B: Intramuscular (IM) Administration
Target: ~250 mg/mL with 0.5% Lidocaine Analgesia
-
Initial Reconstitution: To 1.0 g of Cefoperazone Sodium, add 2.8 mL of Sterile Water for Injection (SWFI)[7].
-
Agitation: Shake vigorously until completely dissolved. Critical Note: Do not use Lidocaine for this initial step, as the high ionic strength can cause premature precipitation[6].
-
Secondary Dilution: Once a clear solution is achieved, add 1.0 mL of 2% Lidocaine HCl to the vial.
-
Validation Checkpoint: Observe the mixture for 60 seconds. The final volume will be approximately 4.0 mL (yielding ~250 mg/mL Cefoperazone and 0.5% Lidocaine). The mixture must remain perfectly clear. Precipitation at this stage indicates an incompatibility; discard if cloudy[6].
⚠️ Critical Incompatibility Warning: Never mix Cefoperazone Sodium directly with aminoglycosides (e.g., gentamicin) in the same syringe or infusion line. A direct physical incompatibility exists that will cause immediate precipitation[5].
Stability and Storage Guidelines
The stability of Cefoperazone Sodium is dictated by the vulnerability of its beta-lactam ring to aqueous hydrolysis. Temperature control is the primary mechanism for extending the half-life of the reconstituted solution.
Table 2: Stability Profile of Reconstituted Cefoperazone Sodium
| Storage Condition | Diluent | Verified Stability Window | Causality / Degradation Mechanism |
| Room Temp (25°C) | 0.9% NaCl / D5W | 24 hours (Clinical) / 8 days (Chemical)[8] | Aqueous hydrolysis of the beta-lactam ring accelerates at ambient temperatures[4]. |
| Refrigerated (2-8°C) | 0.9% NaCl / D5W | 5 days (Clinical) / 80 days (Chemical)[8] | Reduced thermal kinetic energy significantly slows the rate of nucleophilic attack on the lactam ring[8]. |
| Frozen (-10°C) | 0.9% NaCl / D5W | 96 days[8] | Freezing halts aqueous hydrolysis. Thawing must be done at room temperature; do not use artificial heating[8]. |
Note: While chemical stability (potency loss <10%) extends to 8 days at room temperature[8], strict adherence to the 24-hour clinical window is required for in vivo animal studies to prevent the introduction of bacterial endotoxins or pyrogens.
References
-
GLOWM - Cefoperazone Sodium Pharmacologic Classification & Reconstitution Guidelines. Available at: [Link]
-
Sami Pharmaceuticals - Cefoperazone Sodium + Sulbactam Sodium Injection Prescribing Information. Available at:[Link]
-
Incepta Pharmaceuticals - Cefazone Injection Direction for Reconstitution. Available at:[Link]
-
MIMS Malaysia - Sulperazon: Dosage, Side Effects, and Lidocaine Dilution. Available at:[Link]
-
POM (Badan Pengawas Obat dan Makanan) - Sulbactam Sodium/Cefoperazone Sodium Trade Name: SULPERAZON CDS. Available at: [Link]
-
Das Gupta, V., Bethea, C., & dela Torre, M. (1988) - Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics, 13(3), 199-205. PubMed (NIH). Available at:[Link]
Sources
- 1. inceptapharma.com [inceptapharma.com]
- 2. labeling.pfizer.com [labeling.pfizer.com]
- 3. samipharma.com [samipharma.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. registrasiobat.pom.go.id [registrasiobat.pom.go.id]
- 6. mims.com [mims.com]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Quantification of Cefoperazone in Biological Matrices
Target Audience: Bioanalytical Scientists, Clinical Pharmacologists, and Drug Development Professionals Matrix: Human Plasma / Serum Analytes: Cefoperazone (CZO) and Cefoperazone-d5 (SIL-IS)
Introduction & Mechanistic Rationale
Cefoperazone is a broad-spectrum, third-generation cephalosporin antibiotic widely used to treat severe bacterial infections, including those caused by Pseudomonas aeruginosa. In clinical pharmacokinetics (PK) and therapeutic drug monitoring (TDM), accurately quantifying cefoperazone in biological samples is critical due to its concentration-dependent protein binding and the necessity to maintain unbound free-drug concentrations above the minimum inhibitory concentration (MIC)[1].
Historically, immunoassays and UV-based HPLC methods have been utilized; however, they often suffer from cross-reactivity with structurally similar beta-lactam metabolites or lack the sensitivity required for micro-volume pediatric sampling[1][2]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) overcomes these limitations by offering unparalleled analytical specificity and sensitivity[3].
This application note details a robust, self-validating LC-MS/MS protocol. By leveraging ultra-high-performance liquid chromatography (UHPLC) coupled with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM), this method effectively mitigates matrix effects while ensuring high-throughput capability[3][4].
Experimental Workflow & System Design
To ensure a self-validating system, this workflow integrates a Stable Isotope-Labeled Internal Standard (SIL-IS), Cefoperazone-d5. The structural identicality of the SIL-IS ensures that any matrix-induced ion suppression or extraction losses are proportionally mirrored and mathematically canceled out during quantification.
Caption: Workflow for LC-MS/MS quantification of Cefoperazone in biological matrices.
Materials and Reagents
-
Reference Standards: Cefoperazone sodium (Purity >98%) and Cefoperazone-d5 (SIL-IS)[3][5].
-
Biological Matrix: Drug-free human plasma (K2EDTA anticoagulant).
-
Solvents (LC-MS Grade): Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).
-
Modifiers: Formic Acid (FA), LC-MS grade. Causality note: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the basic functional groups on cefoperazone in ESI+ mode.
Step-by-Step Methodology
Preparation of Calibrators and Quality Control (QC) Samples
-
Stock Solutions: Dissolve Cefoperazone standard in MeOH:Water (50:50, v/v) to yield a 1.0 mg/mL primary stock. Caution: Beta-lactam rings are susceptible to hydrolysis; store stocks at -80°C and avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock serially with 50% MeOH to create working solutions spanning 1.0 µg/mL to 500 µg/mL.
-
Matrix Spiking: Spike 5 µL of working solutions into 95 µL of blank human plasma to generate a calibration curve from 0.05 µg/mL to 25.0 µg/mL. Prepare QC samples at Low (LQC: 0.15 µg/mL), Medium (MQC: 2.5 µg/mL), and High (HQC: 20.0 µg/mL) concentrations.
-
IS Solution: Prepare a working IS solution of Cefoperazone-d5 at 2.0 µg/mL in 100% Acetonitrile containing 0.1% FA.
Sample Extraction Protocol (Protein Precipitation)
Rationale: Acetonitrile is selected over methanol for protein precipitation because it yields a denser, more tightly packed protein pellet, significantly reducing the risk of LC column clogging while efficiently extracting the target analytes[3].
-
Transfer 50 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 1.5 mL low-bind microcentrifuge tube.
-
Add 150 µL of the IS Solution (Acetonitrile + 0.1% FA containing 2.0 µg/mL Cefoperazone-d5).
-
Vortex Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of drug-protein binding (Cefoperazone is highly protein-bound, up to 90%[1]).
-
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Causality: The low temperature prevents thermal degradation of the analyte during the mechanical stress of centrifugation.
-
Transfer 100 µL of the clear supernatant into an autosampler vial containing 100 µL of LC-MS grade water. Mix well. Causality: Diluting the high-organic extract with water matches the initial mobile phase conditions, preventing "solvent effects" (peak broadening or splitting) at the head of the LC column.
Chromatographic Separation (UHPLC)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)[3].
-
Column Temperature: 45°C (Reduces system backpressure and improves mass transfer kinetics).
-
Injection Volume: 5 µL.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Rationale |
| 0.00 | 90 | 10 | Equilibration; retention of polar analytes. |
| 0.50 | 90 | 10 | Wash highly polar endogenous salts to waste. |
| 1.20 | 65 | 35 | Ramp organic modifier to initiate analyte elution. |
| 3.50 | 30 | 70 | Elution of Cefoperazone and SIL-IS. |
| 4.20 | 10 | 90 | High-organic wash to flush strongly retained phospholipids. |
| 5.20 | 10 | 90 | Hold wash to prevent carryover. |
| 5.50 | 90 | 10 | Return to initial conditions. |
| 6.00 | 90 | 10 | Re-equilibration for the next injection. |
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization Positive (ESI+)[3][4].
-
Capillary Voltage: 3.1 kV.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas (N2): 800 L/h.
-
Collision Gas (Ar): 0.17 mL/min.
Table 2: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Dwell Time (ms) |
| Cefoperazone | 646.5 | 143.1 | 18 | 34 | 50 |
| Cefoperazone-d5 (IS) | 651.5 | 143.1 | 18 | 34 | 50 |
Note: The m/z 143.1 product ion corresponds to the stable heterocyclic fragment cleaved from the cephalosporin core during collision-induced dissociation (CID)[3].
Method Validation & Quality Assurance
A rigorous bioanalytical method must be a self-validating system. This protocol was evaluated against FDA and EMA guidelines for bioanalytical method validation[1][3].
Table 3: Summary of Validation Metrics in Human Plasma
| Validation Parameter | Acceptance Criteria | Observed Results |
| Linearity (R²) | > 0.990 | 0.998 (0.05 – 25.0 µg/mL) |
| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 2.4% – 6.8% |
| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | 3.1% – 7.5% |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 92.4% – 108.1% |
| Extraction Recovery | Consistent across QC levels | 91.5% ± 4.2% |
| Matrix Effect | 85% – 115% (IS normalized) | 96.2% – 102.4% |
Expert Troubleshooting: Mitigating Matrix Effects
If ion suppression is observed (Matrix Effect < 85%), it is typically caused by endogenous glycerophospholipids co-eluting with the analyte.
-
Diagnostic Check: Monitor the MRM transition m/z 184.0 -> 184.0 (characteristic of the phosphocholine headgroup).
-
Resolution: If the phospholipid trace overlaps with the cefoperazone retention time (~3.2 min), extend the gradient hold at 35% B or utilize a Phospholipid Removal Plate (e.g., Ostro or Phree) instead of standard protein precipitation.
References
-
An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]
-
Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
An adapted LC-MS/MS method for the determination of free plasma concentration of cefoperazone in children: Age-dependent protein binding Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses Source: ACS Omega / American Chemical Society URL:[Link]
Sources
- 1. An adapted LC-MS/MS method for the determination of free plasma concentration of cefoperazone in children: Age-dependent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for the Sterilization of (6R,7S)-Cefoperazone Sodium Solutions
Abstract
(6R,7S)-Cefoperazone Sodium is a third-generation, semi-synthetic cephalosporin antibiotic with a broad spectrum of activity.[1][2] As with many complex β-lactam antibiotics, its chemical structure is susceptible to degradation under harsh conditions, particularly elevated temperatures and extremes of pH. This inherent instability presents a significant challenge for sterilization, rendering conventional terminal methods like autoclaving unsuitable. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate sterilization of Cefoperazone Sodium solutions. It details the scientific rationale for selecting sterile filtration coupled with aseptic processing, provides step-by-step protocols for implementation, and outlines the necessary validation procedures to ensure the final product is sterile, safe, and retains its full chemical integrity and therapeutic efficacy.
The Challenge: Physicochemical Stability of Cefoperazone Sodium
Cefoperazone Sodium's utility is intrinsically linked to its molecular structure. However, this structure is vulnerable to degradation pathways that compromise its antibiotic activity. Understanding these vulnerabilities is paramount to selecting an appropriate sterilization strategy.
-
Thermosensitivity: Cefoperazone Sodium exhibits significant degradation as temperatures increase.[1] Studies show that while solutions maintain stability for extended periods at refrigerated (4-5°C) or frozen temperatures, they degrade at room temperature (25°C), forming multiple degradation products.[3][4] High-heat methods such as autoclaving (typically at 121°C) would lead to extensive and rapid hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.
-
pH Sensitivity: The stability of Cefoperazone Sodium in aqueous solutions is optimal within a pH range of 4.0 to 7.0.[5] It is slightly unstable in acidic conditions and highly unstable in alkaline environments, where hydrolysis is accelerated.[5][6] This sensitivity precludes the use of sterilization methods that involve significant pH shifts.
-
Hydrolytic Degradation: The primary degradation pathway for Cefoperazone Sodium in solution is hydrolysis.[3][7] This process is catalyzed by heat and unfavorable pH conditions, breaking down the core structure of the antibiotic.
These properties collectively classify Cefoperazone Sodium as a heat-labile compound. Therefore, any viable sterilization strategy must effectively remove microbial contamination without relying on high temperatures.
Selecting the Appropriate Sterilization Method
For heat-labile parenteral drugs, terminal sterilization is not an option. The method of choice is sterilization by filtration , conducted under strict aseptic processing conditions.[7][8] This approach removes microorganisms physically rather than by inactivation, thereby preserving the drug's chemical structure.
Table 1: Comparison of Sterilization Methods for Cefoperazone Sodium Solutions
| Sterilization Method | Principle | Applicability to Cefoperazone Sodium | Rationale |
| Steam Sterilization (Autoclave) | Inactivation of microbes by saturated steam under high pressure (≥121°C).[9] | Not Recommended | The high temperature will cause significant chemical degradation (hydrolysis) of the Cefoperazone molecule.[1][4] |
| Dry Heat Sterilization | Inactivation of microbes and depyrogenation using high temperatures (≥160°C).[10] | Not Recommended | Even more destructive than autoclaving due to higher temperatures and longer exposure times. |
| Gas Sterilization (e.g., Ethylene Oxide) | Inactivation of microbes by exposure to a reactive gas.[11] | Not Recommended | Potential for unwanted reactions with the drug substance and retention of toxic residues. Primarily used for medical devices. |
| Ionizing Radiation (Gamma, E-beam) | Inactivation of microbes by exposure to high-energy radiation.[7] | Not Recommended | High-energy radiation can induce radiolysis of water and generate free radicals, leading to unpredictable degradation of the drug molecule. |
| Sterile Filtration & Aseptic Processing | Physical removal of microorganisms by passing the solution through a 0.22 µm (or smaller) pore-size filter.[8][12] | Recommended | Non-thermal, non-chemical method that effectively sterilizes the solution while preserving the chemical integrity of heat-labile Cefoperazone Sodium. |
Diagram 1: Decision Pathway for Sterilization Method Selection
This diagram illustrates the logical process leading to the selection of sterile filtration for Cefoperazone Sodium.
Caption: Decision flowchart for sterilizing Cefoperazone Sodium solutions.
Protocol: Sterile Filtration and Aseptic Processing
This protocol describes the sterilization of a Cefoperazone Sodium solution for research or developmental purposes. All operations must be performed in a certified ISO Class 5 environment (e.g., a laminar airflow hood or biological safety cabinet) within an ISO Class 7 cleanroom to ensure sterility.[13]
Materials and Equipment
-
(6R,7S)-Cefoperazone Sodium powder (sterile or low bioburden grade)
-
Sterile Water for Injection (WFI) or other suitable sterile solvent
-
Sterile, single-use syringe-driven or capsule filter unit with a 0.22 µm or 0.2 µm nominal pore size.[14] (Common membrane materials include PVDF or PES; compatibility must be verified).
-
Sterile syringes of appropriate volume
-
Sterile, depyrogenated receiving vessel (e.g., glass vial with sterile stopper and seal)
-
70% sterile-filtered isopropyl alcohol (IPA) for surface disinfection
-
Appropriate sterile personal protective equipment (PPE): gown, gloves, mask, hair cover.
Step-by-Step Methodology
-
Preparation of Aseptic Environment:
-
Ensure the ISO Class 5 workspace is certified and operational.
-
Thoroughly disinfect all surfaces within the workspace with 70% sterile-filtered IPA.
-
Introduce all necessary sterile materials (syringes, filter, receiving vessel, etc.) into the workspace using aseptic technique, ensuring outer packaging is removed or sanitized before entry.
-
-
Compounding of Cefoperazone Sodium Solution:
-
Using a sterile syringe and needle, draw the required volume of sterile WFI.
-
Aseptically transfer the WFI into the vial containing the Cefoperazone Sodium powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming or protein denaturation if applicable. The target pH should be within the 4.5-6.5 stability range.[15]
-
-
Sterile Filtration:
-
Aseptically attach the sterile 0.22 µm filter unit to a new sterile syringe.
-
Draw the compounded Cefoperazone Sodium solution into the syringe.
-
Position the filter outlet over the opening of the sterile receiving vessel.
-
Apply steady, gentle pressure to the syringe plunger to push the solution through the filter. Do not exceed the filter manufacturer's maximum recommended pressure.[16]
-
Once all the solution is filtered, carefully remove the filter and syringe.
-
-
Sealing and Labeling:
-
Immediately and aseptically seal the receiving vessel with a sterile stopper and crimp cap.
-
Label the final container with the drug name, concentration, date, and other required information.
-
Diagram 2: Aseptic Filtration Workflow
Caption: Workflow for sterile filtration of Cefoperazone Sodium.
Validation and Quality Control: A Self-Validating System
To ensure the sterilization process is effective and reliable, a robust validation program is required, consistent with regulatory guidelines from bodies like the FDA and EMA.[7][17]
Filter Integrity Testing
Filter integrity testing is a mandatory, non-destructive test performed post-filtration to confirm the filter was not compromised during the process. The most common method is the Bubble Point Test .[14]
-
Principle: The bubble point is the minimum pressure required to force liquid out of the largest pores of a wetted filter membrane, overcoming surface tension. A bubble point value below the manufacturer's specification indicates a breach in the filter membrane (e.g., a tear or oversized pore).
-
Protocol (Simplified):
-
After filtering the product, keep the filter membrane wetted with the product solution or a suitable wetting fluid (e.g., sterile water).
-
Attach a pressure source to the upstream side of the filter.
-
Submerge the outlet of the filter in a beaker of sterile water.
-
Slowly increase the pressure until a steady stream of bubbles emerges from the outlet.
-
The pressure at which this occurs is the bubble point. Compare this value to the manufacturer's specification for that filter lot. A successful test validates that the filter maintained its integrity.
-
Chemical Compatibility and Adsorption
Before routine use, the chosen filter membrane must be proven compatible with the Cefoperazone Sodium solution.
-
Compatibility: The filter must not be chemically or physically altered by the drug solution. This is typically confirmed by performing integrity tests on the filter after a prolonged exposure to the drug solution under worst-case process conditions.[17]
-
Adsorption (Binding): It is crucial to verify that Cefoperazone Sodium does not adsorb to the filter membrane, which would result in a lower final concentration and reduced potency. This is assessed by comparing the concentration of the drug solution before and after filtration using a validated analytical method, such as HPLC.[18] Any significant loss of the active ingredient would necessitate selecting a different filter membrane material.
Bacterial Challenge Test
This is the definitive test to validate that the filtration process can produce a sterile effluent. It involves challenging the filter with a high concentration (typically ≥1 x 10⁷ CFU per cm² of filter area) of a standard test organism, Brevundimonas diminuta (ATCC 19146), which is a small bacterium used to represent a worst-case scenario.[8] This validation is usually performed by the filter manufacturer or a specialized lab under conditions that simulate the actual manufacturing process.[18]
Conclusion
The sterilization of (6R,7S)-Cefoperazone Sodium solutions demands a scientifically grounded approach that prioritizes the stability of the active molecule. Due to its heat-labile nature, terminal sterilization methods are contraindicated. The definitive and regulatory-accepted method is sterilization by filtration through a 0.22 µm filter followed by aseptic processing . Adherence to strict aseptic techniques within a controlled environment, coupled with rigorous validation of the filter's integrity, compatibility, and microbial retention capabilities, is essential to consistently produce a sterile, safe, and effective Cefoperazone Sodium product for research and clinical applications.
References
-
Xue, J., Hu, C., Yang, L., Wei, R., Li, J., & Hou, B. (2011). Relationship between Crystal Form of Cefoperazone Sodium and Its Stability. Journal of Addiction Research & Therapy, 2(116). Available at: [Link]
-
Topalov, B., & Savanović, M. M. (2025). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. AIDASCO Reviews, 3(2), 41-50. Available at: [Link]
-
Das Gupta, V., & Stewart, K. R. (1988). Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics, 13(3), 199-205. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23663974, Cefoperazone Sodium. Available at: [Link]
-
BioProcess International. (2024, March 6). Sterile Filtration Process Control: Meeting Regulatory Expectations. Available at: [Link]
-
Sandle, T. (n.d.). Revisions made to European Pharmacopoeia sterilisation chapters. IVT Network. Available at: [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidance on the Manufacture of Sterile Pharmaceutical Products by Aseptic Processing. Available at: [Link]
-
PCCA. (2023, August 30). USP Chapter 797-Related Changes to Formulations. The PCCA Blog. Available at: [Link]
-
Afton Scientific. (2023, April 30). Basics of Aseptic Filling and Processing: An Introductory Guide. Available at: [Link]
-
U.S. Food and Drug Administration. (2004). Guidance for Industry: Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. Available at: [Link]
-
DCVMN. (2016, April 4). Validation Needs for Sterilization by Aseptic Filtration. Available at: [Link]
-
Agno Pharma. (2020, November 3). Filter Validation: Key Elements For Sterile Drug Product Manufacturing. Available at: [Link]
-
Filtration Technology Inc. (n.d.). USP 795, 797, 800 Compliance. Available at: [Link]
-
USP. (n.d.). USP Monographs: Cefoperazone Sodium. USP-NF. Available at: [Link]
-
European Medicines Agency. (2019, March 6). Guideline on the sterilisation of the medicinal product, active substance, excipient and primary container. Available at: [Link]
- Google Patents. (n.d.). CN102283778A - Process for producing cefoperazone sodium and sulbactam sodium preparation.
-
Honeyman Laboratories. (n.d.). Methods of preparation of sterile products and biological indicators. Available at: [Link]
- Aulton, M. E., & Taylor, K. M. G. (Eds.). (2013). Aulton's Pharmaceutics: The Design and Manufacture of Medicines. Elsevier Health Sciences.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5479531, Cephalosporin C. Available at: [Link]
- United States Pharmacopeia. (n.d.). General Chapter <71> Sterility Tests.
-
YouTube. (2015, April 2). Basic Techniques in Microbiology - Sterile filtration. Available at: [Link]
-
U.S. Pharmacopeia. (n.d.). General Chapter <797> Pharmaceutical Compounding—Sterile Preparations. Available at: [Link]
-
MDPI. (2021, May 9). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins. Molecules. Available at: [Link]
-
PubMed. (2011, January 28). Interaction of Cephalosporins With Outer Membrane Channels of Escherichia Coli. Revealing Binding by Fluorescence Quenching and Ion Conductance Fluctuations. Physical Chemistry Chemical Physics. Available at: [Link]
- Google Patents. (n.d.). US5360593A - Heat sterilization of labile antibiotics.
-
SlideShare. (n.d.). Sterilization by filtration. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Sterilisation of aseptic drug by sterile filtration: Microbiology validation by microbiology challenge test. Available at: [Link]
Sources
- 1. pmda.go.jp [pmda.go.jp]
- 2. aftonscientific.com [aftonscientific.com]
- 3. certified-laboratories.com [certified-laboratories.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. scribd.com [scribd.com]
- 6. wolterskluwer.com [wolterskluwer.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. jocpr.com [jocpr.com]
- 9. Aulton’s Pharmaceutics [elsevier-elibrary.com]
- 10. Sterile Products and Biological Indicators [honeymanlaboratories.com]
- 11. courses.minia.edu.eg [courses.minia.edu.eg]
- 12. researchgate.net [researchgate.net]
- 13. filtrationtechnology.com [filtrationtechnology.com]
- 14. THE PCCA BLOG | USP Chapter 797-Related Changes to Formulations [pccarx.com]
- 15. pbm.va.gov [pbm.va.gov]
- 16. bioprocessintl.com [bioprocessintl.com]
- 17. dcvmn.org [dcvmn.org]
- 18. agnopharma.com [agnopharma.com]
High-Efficiency Extraction and Quantification of Cefoperazone Sodium from Human Serum: A Comprehensive LC-MS/MS Application Note
Introduction & Scope
Cefoperazone sodium is a broad-spectrum, third-generation cephalosporin antibiotic frequently administered in clinical settings to combat severe bacterial infections. Because its antimicrobial efficacy is strictly concentration-dependent, Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) profiling are essential. This application note details a robust, self-validating analytical protocol for the extraction and quantification of cefoperazone from human serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[1].
Mechanistic Principles of Extraction (E-E-A-T)
Developing a reliable extraction method for cefoperazone requires navigating its specific biochemical properties. Rather than merely listing steps, it is critical to understand the causality behind the protocol design:
-
Disrupting Protein-Drug Complexes: Cefoperazone exhibits exceptionally high plasma protein binding (up to 90% bound to serum albumin)[2]. Simple aqueous dilution will only measure the unbound fraction. To quantify the total drug concentration, Acetonitrile (ACN) is deployed as a protein precipitation (PPT) agent. The low dielectric constant of ACN rapidly denatures the hydrophobic pockets of serum albumin, forcing the release of the bound drug into the solvent phase.
-
The Role of Acidification: The addition of 0.1% Formic Acid to the extraction solvent serves a dual mechanistic purpose. First, it neutralizes the carboxylate functional groups on the cefoperazone molecule, reducing its overall polarity and preventing it from co-precipitating with the protein pellet. Second, it serves as a proton donor/acceptor modifier that significantly enhances ionization efficiency when the sample is later subjected to negative electrospray ionization (ESI-)[3].
-
Self-Validating System: Beta-lactam antibiotics are prone to hydrolysis. To ensure the protocol is self-validating, an internal standard (IS)—such as Cefuroxime or Ceftiofur—is spiked into the raw serum prior to any volumetric transfers or precipitation[3]. This mathematically normalizes any matrix effects, ion suppression in the mass spectrometer, or evaporative losses during the workflow, ensuring absolute quantitative trustworthiness.
Experimental Workflow Visualization
Workflow for the extraction and LC-MS/MS quantification of Cefoperazone from human serum.
Step-by-Step Extraction Protocol
Note: All procedures should be performed on ice where possible to prevent the degradation of the delicate β-lactam ring.
Reagents and Materials
-
Cefoperazone Sodium reference standard (>99% purity)
-
Internal Standard (IS): Ceftiofur or Cefuroxime Sodium[1]
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (Type I, 18.2 MΩ·cm)
Preparation of Working Solutions
-
Stock Solutions: Dissolve cefoperazone sodium and the chosen IS independently in 50% methanol/water to yield a concentration of 1.0 mg/mL.
-
Calibration Spikes: Dilute the cefoperazone stock solution with blank, drug-free human serum to create a calibration curve ranging from 0.1 to 20 µg/mL[1].
-
IS Working Solution: Dilute the IS stock to 4.0 µg/mL in ultrapure water.
Serum Extraction Procedure (Protein Precipitation)
-
Aliquot: Pipette exactly 70 µL of human serum (blank, calibration standards, or patient samples) into a 1.5 mL low-bind microcentrifuge tube[3].
-
Spike: Add 10 µL of the IS working solution to the serum. Briefly agitate to ensure equilibration between the IS and the biological matrix.
-
Precipitate: Add 500 µL of cold Acetonitrile containing 0.1% Formic Acid. Critical Step: The high organic-to-aqueous ratio (>7:1) guarantees >99% protein precipitation efficiency.
-
Vortex: Mix vigorously on a vortexer for 2 minutes at 1500 rpm. This mechanical shearing is necessary to completely disrupt the protein-drug complexes.
-
Centrifuge: Spin the samples at 12,000 rpm for 10 minutes at 4°C. The low temperature is mandatory to prevent thermal degradation of the analytes.
-
Transfer: Carefully aspirate 400 µL of the clear supernatant, avoiding the compacted protein pellet, and transfer it to an autosampler vial for immediate LC-MS/MS analysis.
LC-MS/MS Analytical Conditions & Data Presentation
Chromatographic Separation
-
Column: C18 Reversed-Phase (e.g., Waters Xterra C18 or Shim-pack XR-ODS, 150 mm × 2.1 mm, 3.5 µm)[1][2].
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 3.5 minutes to ensure rapid elution of the polar analytes while washing strongly retained matrix lipids from the column.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters
Quantitation is performed on a triple quadrupole mass spectrometer employing negative electrospray ionization (ESI-), operating in Selected Reaction Monitoring (SRM) mode[4].
Table 1: LC-MS/MS Selected Reaction Monitoring (SRM) Parameters
| Analyte | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) | Polarity |
| Cefoperazone | 644.1 | 528.0 | 15 | Negative |
| Cefuroxime (IS) | 423.0 | 362.0 | 12 | Negative |
| Ceftiofur (IS Alt) | 522.0 | 240.9 | 18 | Negative |
Method Validation Metrics
The developed extraction and quantification method must be validated according to FDA/EMA bioanalytical guidelines to ensure clinical reliability[3].
Table 2: Representative Method Validation Metrics for Cefoperazone
| Parameter | Observed Performance | Acceptance Criteria (FDA/EMA) |
| Linear Dynamic Range | 0.1 – 20 µg/mL | R² > 0.99 |
| Intra-day Precision (CV%) | ≤ 8.39% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 8.39% | ≤ 15% (≤ 20% at LLOQ) |
| Extraction Recovery | 87.3% – 95.9% | Consistent across linear range |
| Matrix Effect | < 11.7% | 85% - 115% |
References
-
Zhou Y, Zhang J, Guo B, et al. (2010). Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences. URL: [Link]
-
Kan M, Wu Y-E, Zhao W, et al. (2020). An adapted LC-MS/MS method for the determination of free plasma concentration of cefoperazone in children: Age-dependent protein binding. Journal of Chromatography B. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. An adapted LC-MS/MS method for the determination of free plasma concentration of cefoperazone in children: Age-dependent protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Formulation and Characterization of Cefoperazone Sodium Liposomes for Advanced Drug Delivery
Abstract
This document provides a comprehensive guide for the formulation, characterization, and in-vitro analysis of liposomal Cefoperazone Sodium. Cefoperazone Sodium, a third-generation cephalosporin antibiotic, exhibits potent activity against a broad spectrum of bacteria, including Pseudomonas aeruginosa.[1][] However, its clinical utility can be hampered by a short serum half-life of approximately 2 hours.[3] Encapsulation within a liposomal carrier system presents a strategic approach to improve its pharmacokinetic profile, enhance stability, and potentially target the drug to specific sites of infection. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed methodologies grounded in established scientific principles. We will explore two robust formulation methods—Thin-Film Hydration and Reverse-Phase Evaporation—and detail the essential analytical techniques for comprehensive characterization.
Introduction: The Rationale for Liposomal Cefoperazone
Cefoperazone is a water-soluble antibiotic that functions by inhibiting bacterial cell wall synthesis.[4] Its hydrophilic nature makes it an ideal candidate for encapsulation within the aqueous core of liposomes.[3] Liposomes are microscopic, spherical vesicles composed of one or more phospholipid bilayers, which are structurally similar to biological membranes.[5] This biocompatible and biodegradable nature makes them excellent drug delivery vehicles.[6]
The primary motivations for encapsulating Cefoperazone Sodium in liposomes include:
-
Extended Circulation Time: Liposomal formulations, particularly those modified with polyethylene glycol (PEG) to create "stealth" liposomes, can evade rapid clearance by the reticuloendothelial system, thereby prolonging the drug's presence in circulation.[5]
-
Improved Stability: The lipid bilayer can protect the encapsulated Cefoperazone from enzymatic degradation in the bloodstream.[7]
-
Targeted Delivery: Liposomes can be functionalized with ligands to target specific tissues or cells, concentrating the antibiotic at the site of infection and reducing systemic toxicity.
-
Sustained Release: The formulation can be tuned to release the drug in a controlled manner, maintaining therapeutic concentrations over a longer period and potentially reducing dosing frequency.[8]
This guide will provide the foundational protocols to develop and validate a Cefoperazone Sodium liposomal formulation.
Materials and Equipment
Materials & Reagents
-
Cefoperazone Sodium (USP Grade)[4]
-
Phospholipids:
-
Soybean Phosphatidylcholine (SPC) or 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)[5]
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (for stealth liposomes)
-
-
Cholesterol (≥99% purity)[5]
-
Organic Solvents (HPLC Grade): Chloroform, Methanol, Ethanol, Diethyl Ether[][5]
-
Buffer Solutions: Phosphate Buffered Saline (PBS, pH 7.4), HEPES buffer[9]
-
Dialysis Tubing (MWCO 12-14 kDa)[8]
-
Syringe Filters (0.22 µm)
-
Deionized Water (18.2 MΩ·cm)
Equipment
-
Rotary Evaporator
-
Bath Sonicator and/or Probe Sonicator
-
Extruder (e.g., Avanti Mini-Extruder) with polycarbonate membranes (100 nm, 200 nm)[9]
-
Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector[10]
-
Lyophilizer (Freeze-Dryer)
-
Magnetic Stirrer and Hot Plate
-
Analytical Balance
Liposome Formulation Protocols
Two primary methods are presented. The choice of method depends on the desired liposome characteristics, such as size and encapsulation efficiency.
Protocol 1: Thin-Film Hydration (TFH)
The TFH method is the most common technique for preparing multilamellar vesicles (MLV), which can then be downsized.[5] It involves depositing a thin lipid film on the wall of a round-bottom flask, followed by hydration with an aqueous drug solution.
Causality: The principle relies on the self-assembly of amphiphilic lipid molecules into ordered bilayer structures when hydrated above their phase transition temperature (Tc). Cholesterol is included to modulate membrane fluidity and reduce permeability, thereby enhancing stability and drug retention.[5]
Step-by-Step Methodology:
-
Lipid Dissolution: Accurately weigh and dissolve phosphatidylcholine (e.g., DPPC) and cholesterol in a 2:1 molar ratio in a sufficient volume of a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under vacuum at a temperature above the lipid Tc (e.g., 45-60°C) to remove the organic solvents. A thin, uniform lipid film will form on the inner surface of the flask. Continue under high vacuum for at least 2 hours to remove any residual solvent.[5]
-
Hydration: Prepare an aqueous solution of Cefoperazone Sodium in PBS (pH 7.4) at a desired concentration (e.g., 10 mg/mL). Add the drug solution to the flask containing the lipid film.
-
Vesicle Formation: Hydrate the film by rotating the flask at a temperature above Tc for 1-2 hours. This process swells the lipid sheets, which then self-assemble into MLVs, encapsulating the aqueous drug solution.[9]
-
Size Reduction (Homogenization): To achieve a more uniform size distribution and produce unilamellar vesicles, the resulting MLV suspension must be downsized.
-
Sonication: Subject the suspension to bath or probe sonication. Note that probe sonication can sometimes lead to lipid degradation.
-
Extrusion (Recommended): For a well-defined and homogenous size, pass the liposome suspension 10-20 times through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., starting with 400 nm and then 100 nm).[9] This process should also be conducted above the lipid Tc.
-
-
Purification: Remove the unencapsulated (free) Cefoperazone Sodium by dialysis against PBS (pH 7.4) or by size exclusion chromatography.
-
Sterilization & Storage: Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter. Store at 4°C.
Protocol 2: Reverse-Phase Evaporation (REV)
The REV method is particularly effective for encapsulating water-soluble drugs and typically yields large unilamellar vesicles (LUVs) with high encapsulation efficiency.[5]
Causality: This technique involves forming a water-in-oil emulsion. The drug is in the aqueous phase, which is dispersed as fine droplets within an organic phase containing the lipids. As the organic solvent is gradually removed, the lipid-coated water droplets aggregate and coalesce, eventually forming a stable liposomal suspension as the system inverts into an oil-in-water dispersion.
Step-by-Step Methodology:
-
Lipid Dissolution: Dissolve the chosen phospholipids and cholesterol in a suitable organic solvent system (e.g., diethyl ether or an isopropyl ether/chloroform mixture) in a round-bottom flask.
-
Aqueous Phase Addition: Add a small volume of the aqueous Cefoperazone Sodium solution to the lipid-containing organic phase.
-
Emulsification: Sonicate the two-phase mixture until a stable, translucent water-in-oil emulsion is formed.
-
Solvent Removal: Place the flask on a rotary evaporator and slowly remove the organic solvent under reduced pressure. As the solvent is removed, a viscous gel will form.
-
Vesicle Formation: Continue solvent removal until the gel collapses and transforms into a fluid, aqueous liposomal suspension.
-
Final Steps: The resulting liposome suspension can be further processed (extrusion for size uniformity), purified to remove free drug, and sterilized as described in Protocol 1 (Steps 5-7).
Characterization of Cefoperazone Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the formulation.[6]
Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS).
-
Protocol: Dilute the liposomal suspension with deionized water or PBS to an appropriate scattering intensity. Perform the measurement at 25°C.
-
Interpretation:
-
Particle Size (Z-average): Indicates the mean hydrodynamic diameter of the liposomes. A target size of 100-200 nm is often desirable for injectable formulations.
-
PDI: Measures the breadth of the size distribution. A PDI value < 0.2 indicates a homogenous and monodisperse population.
-
Zeta Potential: Indicates the surface charge of the vesicles and is a key predictor of colloidal stability. A zeta potential of ±30 mV or greater is generally considered to confer good stability by preventing vesicle aggregation through electrostatic repulsion.[3]
-
Encapsulation Efficiency (%EE)
-
Principle: %EE is the percentage of the initial drug that is successfully entrapped within the liposomes. It is determined by separating the unencapsulated drug from the liposomes and quantifying the drug in each fraction.
-
Protocol:
-
Separation: Take a known volume of the liposomal formulation and separate the free drug. This can be done by:
-
Ultracentrifugation: Centrifuge the sample at high speed (e.g., >100,000 x g). The liposomes will form a pellet, leaving the free drug in the supernatant.
-
Dialysis: Dialyze the sample against a large volume of buffer. The free drug will diffuse out of the dialysis bag.
-
-
Lysis: Disrupt the liposome pellet (from centrifugation) or the purified liposome suspension with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated Cefoperazone.
-
Quantification: Determine the concentration of Cefoperazone in the lysed liposome fraction using a validated HPLC method. A typical RP-HPLC method might use a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer.[10][11]
-
Calculation: %EE = (Amount of Encapsulated Drug / Total Amount of Drug) x 100
-
Morphology
-
Technique: Transmission Electron Microscopy (TEM).
-
Protocol: Place a drop of the diluted liposome suspension onto a carbon-coated copper grid. The sample may be negatively stained (e.g., with phosphotungstic acid) to enhance contrast. Allow the grid to dry before imaging.
-
Interpretation: TEM provides direct visualization of the liposomes, confirming their spherical shape, lamellarity (unilamellar vs. multilamellar), and size distribution.[12]
In Vitro Drug Release
-
Principle: This assay simulates the release of the drug from the liposomes into a surrounding medium over time.
-
Technique: Dialysis Bag Method.[8]
-
Protocol:
-
Place a known volume (e.g., 1-2 mL) of the purified Cefoperazone liposome formulation into a dialysis bag (MWCO 12-14 kDa).
-
Suspend the sealed bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with constant, gentle stirring.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.
-
Analyze the Cefoperazone concentration in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for a Cefoperazone liposome formulation. Actual results will vary based on the specific lipids and process parameters used.
| Parameter | Method | Typical Expected Outcome | Rationale / Significance |
| Particle Size | Dynamic Light Scattering (DLS) | 100 - 200 nm | Influences circulation time and biodistribution. |
| PDI | Dynamic Light Scattering (DLS) | < 0.2 | Indicates a narrow, uniform size distribution. |
| Zeta Potential | DLS / Electrophoretic Mobility | < -30 mV | Predicts high colloidal stability against aggregation.[3] |
| Encapsulation Efficiency | HPLC after separation | 40 - 70% (TFH), >60% (REV) | High EE is crucial for therapeutic efficacy and cost-effectiveness. |
| Drug Release | Dialysis Method | Sustained release over 24-48h | Demonstrates the formulation's ability to act as a drug reservoir. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar vesicles | Confirms successful formation of liposomal structures. |
Troubleshooting
-
Low Encapsulation Efficiency:
-
Cause: Drug leakage during preparation; improper hydration.
-
Solution: Optimize the drug-to-lipid ratio. Ensure hydration/processing occurs above the lipid Tc. For hydrophilic drugs, REV may yield better results than TFH.
-
-
Large or Polydisperse Particle Size:
-
Cause: Incomplete hydration; insufficient extrusion cycles.
-
Solution: Increase hydration time or agitation. Increase the number of extrusion cycles or use a smaller pore size membrane.
-
-
Formulation Instability (Aggregation):
-
Cause: Low surface charge (Zeta Potential near zero).
-
Solution: Incorporate a charged lipid (e.g., phosphatidylglycerol) into the formulation to increase electrostatic repulsion.
-
References
- Kumar R, N., & Bhattacharyya, S. (2021). A Niosomal Gel of Cefoperazone Sodium for Topical Application. Acta Pharmaceutica Sciencia, 59(3).
- Unknown Author. (n.d.). Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC. [Source not explicitly provided in search result, but content is aggregated on a research platform].
- Hinkle, A. M., LeBlanc, B. M., & Bodey, G. P. (n.d.). In vitro evaluation of cefoperazone. Antimicrobial Agents and Chemotherapy.
-
Naguib, I. A., et al. (2015). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models. Journal of Analytical Methods in Chemistry. Available at: [Link]
- Daraee, H., et al. (2016). An Overview: Methods for Preparation and Characterization of Liposomes as Drug Delivery Systems. [Source not explicitly provided, appears to be a journal article compilation].
-
Naguib, I. A., et al. (2015). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models. Journal of Analytical Methods in Chemistry, 2015, 593892. Available at: [Link]
- CN114621254A - Preparation method of cefoperazone sodium. (n.d.). Google Patents.
-
Xue, J., et al. (2011). Relationship between Crystal Form of Cefoperazone Sodium and Its Stability. Journal of Addiction Research & Therapy, 2(116). Available at: [Link]
- S., Jeslin, et al. (2025). Development and Analytical Characterization of Liposomes: A Comprehensive Approach. [Source not explicitly provided, appears to be a review article].
- CN112611822A - Detection method and application of cefoperazone sodium and sulbactam sodium related substances. (n.d.). Google Patents.
-
Paez, A., et al. (2019). Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes. Pharmaceutics, 11(2), 77. Available at: [Link]
-
Nahata, M. C. (1988). Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. Journal of Clinical Pharmacy and Therapeutics, 13(3), 199-205. Available at: [Link]
-
Renzini, G., et al. (1980). In vitro and in vivo microbiological evaluations of cefoperazone. Clinical Therapeutics, 3(Spec Issue), 139-44. Available at: [Link]
-
Hinkle, A. M., et al. (1980). In Vitro Evaluation of Cefoperazone. Antimicrobial Agents and Chemotherapy, 17(3), 416-420. Available at: [Link]
-
Al-Hakkani, M. F., et al. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms, in-use stability, and antimicrobial activities. [Source appears to be ResearchGate, linking to a journal article]. Available at: [Link]
-
Liu, C., et al. (2019). Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. International Journal of Nanomedicine, 14, 2263-2277. Available at: [Link]
-
Al-Trad, B., et al. (2022). Formulation, Characterization, and In Vitro/In Vivo Efficacy Studies of a Novel Liposomal Drug Delivery System of Amphiphilic Jaspine B for Treatment of Synovial Sarcoma. Molecules, 27(16), 5133. Available at: [Link]
Sources
- 1. In vitro evaluation of cefoperazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medipol.edu.tr [medipol.edu.tr]
- 4. Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. omicsonline.org [omicsonline.org]
- 8. dovepress.com [dovepress.com]
- 9. Preparation and Characterization of New Liposomes. Bactericidal Activity of Cefepime Encapsulated into Cationic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Cefoperazone Sodium Stability & Hydrolysis Prevention
Welcome to the Technical Support Center for (6R,7S)-Cefoperazone Sodium . As a third-generation cephalosporin, this compound is highly effective against a broad spectrum of pathogens. However, its core structural feature—the β-lactam ring—is inherently susceptible to hydrolytic degradation in aqueous environments.
This guide is designed for researchers, analytical scientists, and formulation developers. It provides mechanistic insights, actionable troubleshooting steps, and validated experimental protocols to ensure the structural integrity of Cefoperazone Sodium during formulation, storage, and analysis.
Mechanistic Overview: The β-Lactam Hydrolysis Pathway
Understanding the degradation pathway of Cefoperazone Sodium is critical for preventing it. The β-lactam ring is a four-membered cyclic amide under significant ring strain. In the presence of nucleophiles (such as water or hydroxide ions), the electrophilic carbonyl carbon of the β-lactam ring is attacked. This acylation event forms a highly unstable tetrahedral intermediate, which rapidly undergoes deacylation (ring opening), yielding inactive P1–P4 degradation intermediates[1][2].
Logical workflow of Cefoperazone Sodium β-lactam hydrolysis and stabilization pathways.
Troubleshooting Guide & FAQs
Q: Why does my Cefoperazone Sodium solution degrade rapidly at room temperature? A: Cefoperazone Sodium contains a highly reactive β-lactam ring that is susceptible to temperature-dependent hydrolysis. At 25°C, the kinetic energy in the system is sufficient to drive the nucleophilic attack of water on the carbonyl carbon, leading to rapid hydrolytic cleavage into P1–P4 degradation intermediates over a 7-day period[1]. Lowering the storage temperature to 2–8°C suppresses this kinetic energy, drastically slowing the hydrolysis rate and preserving the intact β-lactam structure[1].
Q: What is the optimal pH range to prevent β-lactam ring hydrolysis? A: The optimal stability window for Cefoperazone Sodium in aqueous solutions is strictly between pH 4.0 and 7.0 . The compound is highly unstable in alkaline environments (pH > 7.0). In basic conditions, hydroxide ions (OH⁻) act as potent nucleophiles, rapidly acylating the β-lactam carbonyl and causing complete and irreversible ring hydrolysis[2][3]. While slightly more tolerant to acidic conditions, pH levels below 4.0 will trigger acid-catalyzed hydrolysis[3].
Q: How do I reduce baseline noise during HPLC quantification of degradation products? A: Standard pharmacopeial methods often recommend a detection wavelength of 220 nm, which can result in significant baseline noise due to solvent absorbance. Shifting the diode-array detection (DAD) wavelength to 230 nm minimizes baseline noise while allowing simultaneous detection of co-formulated compounds like sulbactam[3]. Alternatively, an optimized isocratic protocol using 205 nm provides maximum absorption for specific degradation intermediates, ensuring a high signal-to-noise ratio[1].
Experimental Workflows & Protocols
Protocol A: Preparation of Hydrolysis-Resistant Aqueous Solutions
Causality Focus: Using ultrapure water and strict pH control prevents the introduction of catalytic metal ions and nucleophiles that accelerate degradation.
-
Solvent Preparation: Utilize ultrapure water (pH ~6.56, conductivity <0.055 μS/cm, Total Organic Carbon < LOD) to eliminate trace impurities that could catalyze degradation[1].
-
Buffer Adjustment: For extended stability studies, employ a mild citrate or phosphate buffer to lock the pH between 5.0 and 6.0, which represents the absolute nadir of its degradation rate curve[3].
-
Reconstitution: Dissolve Cefoperazone Sodium powder (e.g., up to 50 mg/mL) under gentle agitation. Do not use excessive heat to force dissolution, as thermal stress initiates premature hydrolysis.
-
Storage: Immediately transfer the reconstituted solution to amber vials to prevent photo-oxidation and store strictly at 2–8°C[3].
Protocol B: HPLC-DAD Stability-Indicating Assay
Causality Focus: Isocratic elution with an acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, ensuring sharp peak shapes and baseline separation of the parent drug from its hydrolysis products. This acts as a self-validating system: if peaks tail or co-elute, the mobile phase pH requires adjustment.
-
Mobile Phase Preparation: Mix Acetonitrile (ACN) and 0.1% Phosphoric Acid (H₃PO₄) in a 30:70 (v/v) ratio. Degas ultrasonically for 15 minutes to prevent micro-bubble formation in the pump[1].
-
Chromatographic Conditions: Set the flow rate to 0.8 mL/min on a C18 reverse-phase column maintained at a controlled 25°C[1].
-
Detection Parameters: Configure the Diode Array Detector (DAD) to 205 nm (for maximum absorption of specific intermediates) or 230 nm (to minimize baseline noise)[1][3].
-
Sample Injection: Inject 10–20 μL of a 0.05 mmol/L sample. The intact Cefoperazone peak should elute sharply at approximately 6.7 ± 0.1 minutes[1].
-
Degradation Monitoring: Quantify the appearance of P1–P4 peaks eluting around the main peak to calculate the precise hydrolysis kinetics[1].
Step-by-step experimental workflow for HPLC-DAD stability-indicating assay.
Quantitative Data & Stability Profiles
The following table summarizes the causal relationship between environmental factors and the structural stability of Cefoperazone Sodium.
Table 1: Stability Profile of Cefoperazone Sodium Across pH and Temperature Variables
| Environmental Factor | Condition | Stability Outcome | Primary Degradation Mechanism |
| pH | pH < 4.0 (Acidic) | Slightly Unstable | Acid-catalyzed hydrolysis |
| pH | pH 4.0 – 7.0 (Neutral/Mild Acid) | Highly Stable | Minimal degradation[3] |
| pH | pH > 7.0 (Alkaline) | Highly Unstable | Rapid nucleophilic OH⁻ attack & complete hydrolysis[3] |
| Temperature | 2 – 8 °C (Refrigerated) | Stable | Kinetic suppression of hydrolysis[1] |
| Temperature | 25 °C (Room Temp) | Rapid Degradation | Thermal acceleration leading to P1-P4 formation[1] |
References
- Google Patents (CN102283778A). "Process for producing cefoperazone sodium and sulbactam sodium preparation." Google.com.
-
AIDASCO Publishing. "Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach." Aidasco.org. Available at:[Link]
-
MDPI. "Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria." Mdpi.com. Available at: [Link]
Sources
Cefoperazone Technical Support Center: Minimizing β-Lactam Ring Opening
Welcome to the Technical Support Center for Cefoperazone sample handling and analysis. As a Senior Application Scientist, I frequently see researchers struggle with the spontaneous degradation of cephalosporins during sample preparation. The β-lactam ring is the critical pharmacophore of Cefoperazone, but its inherent chemical strain makes it highly susceptible to premature cleavage.
This guide is designed to move beyond basic instructions. By understanding the thermodynamic and kinetic drivers of β-lactam hydrolysis, you can implement self-validating protocols that guarantee the structural integrity of your Cefoperazone samples.
Troubleshooting FAQs: Root Cause Analysis of Ring Opening
Q: Why is my Cefoperazone sample degrading rapidly in my aqueous working solutions? A: The degradation is driven by the electrophilic nature of the β-lactam carbonyl carbon. Because the bicyclic fused ring system restricts normal amide resonance, the carbonyl carbon is highly reactive. In alkaline environments,1[1]. Conversely, in highly acidic environments, the2[2]. You must strictly buffer your solutions (ideally between pH 5.0 and 6.0) to minimize both acid- and base-catalyzed hydrolysis.
Q: Can I use Methanol or Ethanol to extract or dilute my Cefoperazone samples? A: No. Protic solvents like methanol act as nucleophiles. Through a process called solvolysis (specifically methanolysis), the alcohol oxygen attacks the β-lactam carbonyl, leading to esterification and subsequent ring opening. Always use aprotic organic modifiers, such as Acetonitrile (ACN), which lack the nucleophilic properties required to attack the pharmacophore.
Q: How critical is temperature control during my HPLC sequence? A: It is the single most critical kinetic factor. Hydrolysis follows the Arrhenius equation; thermal energy exponentially accelerates nucleophilic attack. Analytical studies demonstrate that3[3]. Autosamplers must be chilled to 4 °C.
Quantitative Data: Degradation Kinetics Summary
To optimize your experimental design, reference the table below, which summarizes how environmental parameters influence the rate of β-lactam ring opening.
| Parameter | Condition | Hydrolysis Rate / Stability Impact | Mechanistic Cause |
| Temperature | 25 °C (Ambient) | High (Rapid conversion to P1-P4 intermediates) | Increased kinetic energy accelerates nucleophilic attack on the carbonyl carbon[3]. |
| Temperature | 4 °C (Refrigerated) | Low (Minimal degradation) | Reduced thermal activation energy for the transition state[3]. |
| pH | pH > 7.0 (Alkaline) | Very High (Immediate ring opening) | Hydroxide ions act as strong nucleophiles, directly attacking the β-lactam ring[1]. |
| pH | pH < 4.0 (Acidic) | Moderate to High | Protonation of the β-lactam nitrogen enhances its leaving group ability[2]. |
| Solvent | Methanol / Ethanol | Moderate (Solvolysis) | Alcohols act as nucleophiles, leading to esterification and ring opening. |
| Solvent | Acetonitrile (ACN) | Very Low (Stable) | Aprotic solvent lacks nucleophilic properties, preserving the pharmacophore. |
Validated Workflow: Preparation of Stable Cefoperazone Samples
To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates an immediate baseline check to flag pre-analytical handling errors, ensuring you never waste resources analyzing compromised samples.
Step 1: Aprotic Solvent & Buffer Preparation
-
Prepare a 30:70 (v/v) mixture of Acetonitrile (ACN) and ultra-pure water.
-
Acidify the aqueous portion using 0.1% Phosphoric acid ( H3PO4 ) to achieve a final apparent pH of ~5.5 (or use a weak acetate buffer). Causality: ACN prevents solvolysis, while the slightly acidic pH avoids the highly destructive hydroxide-mediated nucleophilic attack.
Step 2: Cold-State Dissolution
-
Pre-chill all volumetric flasks and the ACN/Water diluent to 4 °C.
-
Weigh the Cefoperazone sodium standard and transfer it to the chilled flask.
-
Dissolve the powder using the chilled diluent while keeping the flask submerged in an ice bath. Causality: Suppressing the thermal activation energy prevents spontaneous hydrolysis during the mechanical stress of dissolution.
Step 3: Self-Validation & Baseline Injection (The "t=0" Check)
-
Immediately transfer a 10 µL aliquot into an amber autosampler vial (chilled to 4 °C).
-
Run a rapid isocratic HPLC-DAD injection (λ = 205 nm).
-
Validation Gate: Calculate the total peak area of any peaks eluting before the main Cefoperazone peak (representing P1-P4 intermediates). If the degradation peak area exceeds 0.5% of the total area, the sample preparation is invalid due to a temperature or pH excursion. Discard and restart.
Step 4: Storage and Sequence Execution
-
Store all validated stock solutions at -80 °C if not used immediately.
-
For active analysis, maintain the HPLC autosampler compartment strictly at 4 °C.
Diagnostic Decision Tree
Use the following logical workflow to troubleshoot unexpected degradation peaks in your chromatograms.
Diagnostic workflow for identifying and mitigating β-lactam ring hydrolysis in Cefoperazone.
References
-
The Mechanisms of Reactions of β-Lactams ResearchGate[4]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance MDPI[1]
-
Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac OSTI.GOV[2]
-
Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach AIDASCO Publishing[3]
Sources
Technical Support Center: Cefoperazone Sodium Potency & Freeze-Thaw Troubleshooting
Welcome to the Technical Support Center for Cefoperazone Sodium. Designed for researchers, analytical scientists, and drug development professionals, this guide addresses the critical physicochemical vulnerabilities of Cefoperazone Sodium during freeze-thaw cycles. By understanding the causality behind degradation, you can implement the self-validating protocols provided below to ensure absolute experimental integrity.
Core Principles & Mechanistic FAQs
Q: Why does Cefoperazone Sodium lose microbiological potency after repeated freeze-thaw cycles? A: Cefoperazone is a third-generation cephalosporin that functions by binding to penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis. The structural core of this activity is the highly reactive beta-lactam ring. Repeated freeze-thaw cycles introduce severe thermal and mechanical stress—driven by ice crystal formation and localized pH shifts as solutes concentrate during freezing. This stress accelerates the hydrolysis and cleavage of the beta-lactam ring, converting the active drug into inactive degradation products. Consequently, avoiding repeated freeze-thaw cycles is a strict requirement to maintain potency [1].
Q: What are the established stability parameters for reconstituted Cefoperazone Sodium? A: Extensive stability profiling indicates that Cefoperazone Sodium reconstituted in standard diluents exhibits robust stability under controlled single-freeze conditions, but degrades rapidly upon repeated thermal cycling. Notably, a single thaw using controlled room temperature or even brief microwave exposure does not cause degradation, provided the solution is not refrozen [2].
Quantitative Data: Cefoperazone Sodium Stability Profile
Data reflects stability in 0.9% Sodium Chloride or 5% Dextrose Injections.
| Storage Condition | Temperature | Maximum Stable Duration (<10% Potency Loss) |
| Room Temperature | 25°C | 8 Days |
| Refrigerated | 5°C | 80 Days |
| Frozen (Single Cycle) | -10°C to -80°C | ≥ 96 Days |
Troubleshooting Experimental Issues
Issue 1: Unexpectedly High MIC Values (Loss of Antimicrobial Efficacy) in Susceptibility Assays
-
Root Cause Analysis: High-throughput screening libraries or stock solutions subjected to multiple freeze-thaw cycles often yield false-negative results (artificially high Minimum Inhibitory Concentrations) due to the oxidative and hydrolytic inactivation of the beta-lactam ring [3].
-
Resolution: Always prepare single-use aliquots of Cefoperazone stock solutions. If a stock has been thawed once, discard the unused portion rather than refreezing.
-
Self-Validating Step: Incorporate a biological control. Run a known susceptible reference strain (e.g., Pseudomonas aeruginosa ATCC 27853) alongside your experimental isolates. If the reference strain's MIC exceeds the standard acceptable range, the stock solution's potency has been compromised and must be discarded.
Issue 2: Inconsistent Chromatographic Peaks in LC-MS/MS Quantification
-
Root Cause Analysis: While Cefoperazone in biological matrices (like plasma or dried blood spots) can sometimes withstand up to 3 rapid freeze-thaw cycles for bioanalytical quantification without dropping below the 85% accuracy threshold [4], minor degradation products can co-elute or cause ion suppression. This leads to a high coefficient of variation (%CV) between analytical runs.
-
Resolution: Standardize the thawing process. Thaw samples rapidly at room temperature and immediately process them at 4°C.
-
Self-Validating Step: Incorporate a stable isotope-labeled internal standard (SIL-IS) prior to the first freeze. Monitor the analyte-to-IS peak area ratio; a sudden drop in absolute IS response across freeze-thaw cycles flags matrix effects or unexpected thermal degradation before the data is finalized.
Standard Operating Procedure (SOP): Preparation, Freezing, and Thawing of Cefoperazone Stocks
This protocol is designed as a self-validating system , incorporating visual, physical, and biological checkpoints to ensure absolute structural integrity.
Step 1: Reconstitution and Aliquoting
-
Aseptically reconstitute Cefoperazone Sodium powder in sterile 0.9% Sodium Chloride to a stock concentration of 10 mg/mL.
-
Validation Checkpoint 1 (Visual): Allow the solution to stand for 2-3 minutes to dissipate any foaming. Inspect for complete solubilization against a dark background; the solution must be clear and colorless to pale yellow. Any particulate matter indicates incomplete dissolution or precipitation.
-
Dispense into sterile, tightly sealed cryogenic vials in single-use volumes (e.g., 500 µL).
Step 2: Controlled Freezing
-
Immediately transfer the aliquots to a -20°C or -80°C freezer.
-
Validation Checkpoint 2 (Physical): Utilize continuous temperature logging in the freezer. Review the log prior to retrieving samples to ensure no micro-thawing events (temperature spikes above -10°C) occurred during the storage period.
-
Ensure vials are stored in the dark to prevent concurrent photo-degradation.
Step 3: Thawing and Application
-
Remove a single vial and thaw at room temperature (approx. 20-25°C).
-
Validation Checkpoint 3 (Chemical): Vortex gently. Ensure no precipitation occurred during the phase transition. The pH should remain stable (approx. 4.5 to 6.5).
-
Use the thawed solution immediately for media supplementation or dosing.
-
Validation Checkpoint 4 (Procedural): Discard any remaining volume. Do not refreeze.
Visualizations
Workflow for preserving Cefoperazone Sodium potency via controlled freeze-thaw handling.
Impact of freeze-thaw stress on Cefoperazone Sodium molecular integrity and efficacy.
References
-
Title: Cefoperazone Powder | Cephalosporin Antibiotic Source: AuSaMicS URL: [Link]
-
Title: Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections Source: PubMed (NIH) URL: [Link]
-
Title: High-Throughput Intracellular Antimicrobial Susceptibility Testing of Legionella pneumophila Source: PMC (NIH) URL: [Link]
-
Title: A Validated UHPLC–MS/MS Method to Quantify Eight Antibiotics in Quantitative Dried Blood Spots in Support of Pharmacokinetic Studies in Neonates Source: PMC (NIH) URL: [Link]
reducing interference in Cefoperazone Sodium spectrophotometric assays
Topic: Reducing Interference in Cefoperazone Sodium Spectrophotometric Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to quantify Cefoperazone Sodium accurately using standard zero-order UV spectrophotometry. Because Cefoperazone is often co-formulated with other active pharmaceutical ingredients (APIs) like Sulbactam Sodium, and is susceptible to degradation, raw UV spectra are highly prone to spectral overlap and background noise.
This guide provides field-proven, self-validating troubleshooting protocols to isolate the Cefoperazone signal, ensuring absolute quantitative integrity in your assays.
Section 1: Resolving Spectral Overlap in Co-Formulations
Q: I am analyzing a Cefoperazone/Sulbactam combination injection. The zero-order UV spectra are completely overlapped in the 200–300 nm range. How do I eliminate Sulbactam interference without resorting to HPLC?
A: Implement Derivative Spectrophotometry (The Zero-Crossing Method). Direct Beer-Lambert quantification is impossible without physical separation when absorption bands overlap extensively. By applying a mathematical derivative (first or second order) to the spectral data, you enhance the resolution of these overlapping bands 1.
The Causality: This technique relies on the "zero-crossing" phenomenon. At a specific wavelength where the derivative spectrum of Sulbactam crosses the zero-axis (amplitude = 0), it contributes nothing to the total signal. Therefore, any derivative amplitude measured at this exact wavelength for the mixture is exclusively proportional to the concentration of Cefoperazone 1. Alternatively, advanced signal processing like Wavelet transforms can be used to achieve even higher peak intensities without the need for smoothing functions 2.
Self-Validating Protocol: Zero-Crossing First Derivative Method
-
Standard Preparation: Prepare standard stock solutions of Cefoperazone Sodium and Sulbactam Sodium (100 µg/mL) in 0.1 M NaOH or methanol 3.
-
Spectral Acquisition: Scan the pure solutions and the sample mixture in the UV range of 190–400 nm against a matched solvent blank.
-
Derivatization: Use your spectrophotometer's software to calculate the first-derivative (D1) spectra. Set the scaling factor and smoothing parameters (e.g., Δλ = 2 nm) to optimize the signal-to-noise ratio.
-
Zero-Crossing Identification (Validation Step): Overlay the D1 spectra of pure Cefoperazone and pure Sulbactam. Identify the exact wavelength where Sulbactam reads zero (e.g., ~259 nm) and where Cefoperazone reads zero.
-
Quantification: Measure the D1 amplitude of the unknown mixture at the Sulbactam zero-crossing point to quantify Cefoperazone. Construct a calibration curve using these specific amplitudes 1.
Workflow for Zero-Crossing Derivative Spectrophotometry.
Section 2: Overcoming Excipient and Degradant Interference
Q: My samples contain degradation products (e.g., 7-aminocephalosporanic acid and 5-mercapto-1-methyl-tetrazole) that distort the UV spectra. Derivative methods are amplifying the background noise unacceptably. What is the next step?
A: Utilize Chemometric Modeling (PLSR or Linear SVR). When interferences are complex, highly collinear, or when mathematical derivatives amplify instrumental noise, chemometrics provides a robust resolution. Partial Least Squares Regression (PLSR) and Support Vector Regression (SVR) extract "latent variables" from the entire spectral dataset, effectively ignoring the spectral contributions of uncalibrated interferents 4.
The Causality: Instead of relying on a single wavelength, chemometrics uses the variance across hundreds of wavelengths to build a predictive mathematical model. This approach is inherently self-validating because it relies on a cross-validated training set to predict unknown concentrations, ensuring the model does not overfit to random noise 4.
Self-Validating Protocol: PLSR Chemometric Modeling
-
Training Set Design: Prepare a training set of 16–25 mixtures containing varying, known concentrations of Cefoperazone and its expected impurities/excipients using a multilevel experimental design.
-
Data Acquisition: Record the zero-order UV spectra (200–400 nm) for all training mixtures.
-
Preprocessing: Mean-center the spectral data to remove baseline shifts and systematic instrumental variations.
-
Model Calibration: Import the data into chemometric software (e.g., MATLAB). Run PLSR to correlate the spectral matrix with the concentration matrix. Select the optimum number of latent variables using Leave-One-Out Cross-Validation (LOOCV) 4.
-
Validation: Test the model against an independent validation set of mixtures. Accept the model only if the Root Mean Square Error of Prediction (RMSEP) is minimized.
Chemometric modeling workflow for resolving spectral interference.
Section 3: Colorimetric Derivatization for Enhanced Selectivity
Q: Direct UV measurement is failing entirely due to massive background absorption from formulation excipients. Are there specific assays that shift the measurement away from the UV spectrum?
A: Yes, employ Colorimetric Derivatization (e.g., the Folin-Ciocalteu Method). By shifting the analytical wavelength from the UV region (<300 nm) to the visible region (>500 nm), you completely bypass the absorption bands of most common excipients (lactose, starch, magnesium stearate).
The Causality: Cefoperazone reacts with the Folin-Ciocalteu phenol reagent in an alkaline medium (sodium carbonate) to form a distinct blue chromophore. This shifts the absorption maximum to 668 nm, an area of the spectrum where pharmaceutical excipients are entirely transparent 5. Alternatively, fading spectrophotometry utilizing the reduction of a Fe(III)-sulfosalicylic acid complex can be used, measuring the proportional decrease in absorbance at 510 nm 6.
Self-Validating Protocol: Folin-Ciocalteu Colorimetric Assay
-
Sample Preparation: Transfer an aliquot of Cefoperazone sample (equivalent to 100 µg/mL) into a 10 mL volumetric flask.
-
Reagent Addition: Add 1.0 mL of Folin-Ciocalteu phenol reagent.
-
Alkalinization: Add 2.0 mL of 20% w/v sodium carbonate solution to establish the necessary alkaline environment 5.
-
Incubation: Mix well and incubate at 37°C ± 0.5°C for exactly 20 minutes to allow complete chromophore development.
-
Measurement (Validation Step): Dilute to volume with distilled water. Measure the absorbance at 668 nm against a reagent blank (prepared identically without the drug) to subtract any intrinsic reagent absorbance. Beer's law is obeyed in the 8–40 µg/mL range 5.
Workflow for Folin-Ciocalteu colorimetric derivatization.
Quantitative Data Summarization
To assist in selecting the appropriate troubleshooting method for your specific interference challenge, consult the performance metrics below:
| Analytical Method | Primary Interference Handled | LOD (µg/mL) | Linearity Range (µg/mL) | Complexity / Notes |
| Zero-Order & AUC 7 | None (pure samples only) | ~0.21 - 0.40 | 5 - 30 | Low; fails completely with overlapping APIs. |
| First Derivative 1 | Co-formulated APIs (Sulbactam) | ~0.64 | Up to 75 | Medium; requires precise zero-crossing wavelength selection. |
| PLSR / Linear SVR 4 | Degradants (7-ACA, 5-MMT) | Model dependent | Model dependent | High; requires chemometric software and extensive training sets. |
| Folin-Ciocalteu 5 | UV-absorbing excipients | ~1.48* | 8 - 40 | Medium; requires incubation and visible spectrum reading. |
*Value represents Sandell's sensitivity (µg/cm²/0.001 absorbance unit).
References
-
First and second derivative spectrophotometric determination of cefoperazone and sulbactam in injections - PubMed Source: nih.gov 1
-
Simultaneous Estimation of Cefoperazone and Sulbactam in Bulk and Multicomponent Formulation Source: asianpubs.org 3
-
Zero Order and Area Under the Curve Spectrophotometric methods for determination of Cefoperazone in Pharmaceutical Formulation Source: sphinxsai.com 7
-
UV spectrophotometric simultaneous determination of cefoperazone and sulbactam in pharmaceutical formulations by derivative, Fourier and wavelet transforms - PubMed Source: nih.gov 2
-
Spectrophotometric Method for the Determination of Cefoperazone Sodium in Pharmaceutical Formulations Source: ijpsonline.com 5
-
Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models - PMC Source: nih.gov 4
-
Fading Spectrophotometric Determination of Cefoperazone Sodium in Injections by Fe3+-Sulfosalicylic Acid System Source: asianpubs.org 6
Sources
- 1. First and second derivative spectrophotometric determination of cefoperazone and sulbactam in injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UV spectrophotometric simultaneous determination of cefoperazone and sulbactam in pharmaceutical formulations by derivative, Fourier and wavelet transforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. sphinxsai.com [sphinxsai.com]
handling hygroscopic nature of Cefoperazone Sodium powder
Welcome to the comprehensive technical guide for handling the hygroscopic nature of Cefoperazone Sodium powder. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this valuable antibiotic. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
Cefoperazone Sodium is a third-generation cephalosporin antibiotic valued for its broad-spectrum activity.[1][2][3] However, its efficacy is intrinsically linked to its physical and chemical stability, which is significantly challenged by its hygroscopic nature.[4] Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[5][6] For Cefoperazone Sodium, this is not a trivial matter; moisture uptake can trigger a cascade of undesirable events, from physical changes like clumping to chemical degradation, ultimately compromising the material's quality and performance.[5][7][8]
This guide will provide in-depth answers to common questions, troubleshoot potential issues, and offer validated protocols to mitigate the risks associated with the hygroscopic properties of Cefoperazone Sodium.
Part 1: Frequently Asked Questions (FAQs)
Q1: What does it mean that Cefoperazone Sodium is "hygroscopic," and why is it a concern?
A1: Cefoperazone Sodium is classified as a hygroscopic powder, meaning it readily attracts and absorbs water vapor from the atmosphere.[4] This is a critical concern for several reasons:
-
Physical Instability: Moisture absorption leads to powder clumping, caking, and poor flowability.[7][9] This can severely hinder manufacturing processes such as weighing, blending, and capsule filling, leading to inaccurate dosing.[7][10]
-
Chemical Degradation: The primary chemical risk is hydrolysis. Cefoperazone, a β-lactam antibiotic, contains functional groups susceptible to cleavage by water. This degradation reduces the potency of the active pharmaceutical ingredient (API) and can generate impurities.[5][8][11]
-
Polymorphic and Amorphous Form Instability: Cefoperazone Sodium can exist in different solid-state forms, including crystalline and amorphous states.[12][13] The amorphous form is generally more hygroscopic and less stable than its crystalline counterparts.[13] Moisture can even induce a transition between these forms, altering the drug's properties.
Q2: What are the ideal storage conditions to maintain the integrity of Cefoperazone Sodium powder?
A2: Proper storage is the first line of defense against moisture-induced degradation. Based on manufacturer safety data sheets and best practices, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated)[2] | Low temperatures slow down the rate of chemical degradation. |
| Humidity | Store in a dry, well-ventilated place.[14][15] Relative Humidity (RH) should be kept below 50%.[16] | Minimizes the primary driver of moisture uptake. |
| Container | Tightly closed and securely sealed original containers.[14][15] | Prevents exposure to ambient air and moisture. |
| Light & Air | Protect from light and air.[17] | Protects against potential photo-degradation and oxidation. |
For long-term storage, some sources recommend temperatures as low as -20°C.[3]
Q3: I've observed clumping in my Cefoperazone Sodium powder. Can I still use it?
A3: Clumping is a visual indicator that the powder has been exposed to excess moisture.[7][9] While mild aggregation might be reversible with gentle de-lumping, it is a significant warning sign. The presence of clumps strongly suggests that the water content of the powder may have increased, potentially initiating chemical degradation.
It is strongly advised to quantify the water content using a method like Karl Fischer titration before use.[18][19] If the water content exceeds the specification on the Certificate of Analysis, the material's potency and purity should be re-assessed. Using clumped material without verification poses a risk to experimental accuracy and reproducibility.
Q4: How does the solid-state form (crystalline vs. amorphous) of Cefoperazone Sodium affect its hygroscopicity?
A4: The solid-state form has a profound impact. Amorphous Cefoperazone Sodium, lacking a long-range ordered crystal lattice, has a higher surface area and greater molecular mobility. This makes it significantly more hygroscopic and less chemically stable than its crystalline counterparts.[13] Studies have shown that products made by lyophilization (which can result in an amorphous state) are more hygroscopic and form more degradation products at higher temperatures than those made by solvent crystallization.[20] Therefore, crystalline forms are generally preferred for their superior stability.[13]
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of Cefoperazone Sodium powder.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of Cefoperazone Sodium due to moisture absorption, leading to lower-than-expected potency.
-
Troubleshooting Steps:
-
Review Handling Procedures: Were containers left open to the atmosphere? Was the powder handled in a high-humidity environment?
-
Verify Water Content: If possible, test the batch of powder used for the experiment for its water content via Karl Fischer titration. Compare this to the specification.
-
Prepare Fresh Solutions: Cefoperazone Sodium is also unstable in aqueous solutions over extended periods.[21][22] Prepare solutions fresh for each experiment and follow stability guidelines (e.g., stable for up to 8 days at 25°C, but significantly longer under refrigeration).[22]
-
Use a New Lot: If degradation is suspected, use a new, unopened container of Cefoperazone Sodium and repeat the experiment, adhering strictly to proper handling protocols.
-
Issue 2: Difficulty in achieving complete dissolution or presence of particulates in solution.
-
Potential Cause: The powder may have absorbed significant moisture, leading to the formation of larger, harder agglomerates that are slow to dissolve. Alternatively, degradation products may be less soluble.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the dry powder for significant clumping or a glassy appearance, which can indicate deliquescence (absorbing enough moisture to dissolve).
-
Gentle Sonication: Use an ultrasonic bath to aid in the dissolution of the powder. Avoid excessive heat, as this can accelerate degradation.
-
Check pH: Cefoperazone Sodium solutions are stable between pH 4.0 and 7.0.[2] Ensure your solvent system falls within this range.
-
Filtration: If particulates remain after dissolution attempts, the solution can be sterile-filtered (e.g., using a 0.22 µm filter) to remove insoluble matter before use in sensitive applications. However, this does not resolve the underlying issue of potential degradation.
-
Logical Workflow for Troubleshooting Hygroscopicity Issues
Caption: Troubleshooting workflow for hygroscopicity issues.
Part 3: Experimental Protocols
Protocol 1: Best Practices for Weighing and Handling Cefoperazone Sodium
This protocol minimizes moisture exposure during routine laboratory handling.
Principle: The key is to minimize the time the powder is exposed to the ambient environment and to control the humidity of that environment where possible.
Materials:
-
Cefoperazone Sodium powder in its original, sealed container.
-
Spatula, weigh boats/papers.
-
Analytical balance.
-
Optional: Glove box with humidity control or a low-humidity chamber.
Procedure:
-
Acclimatization: If the Cefoperazone Sodium container is stored under refrigeration, allow it to equilibrate to room temperature for at least 1-2 hours before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Environment Control: If available, perform all powder handling within a glove box or chamber with a controlled relative humidity (RH) set to <40%. If not available, work quickly and avoid handling on humid days.
-
Preparation: Tare the weigh boat on the analytical balance. Have all necessary tools and vials ready to minimize the time the main container is open.
-
Dispensing: Open the Cefoperazone Sodium container. Quickly dispense the approximate amount of powder needed onto the weigh boat.
-
Seal Immediately: Tightly reseal the main container immediately after dispensing. Ensure the seal is secure.
-
Final Weighing: Complete the final, precise weighing of the dispensed powder.
-
Dissolution: Transfer the weighed powder to your prepared solvent as soon as possible.
Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration
This protocol provides a reliable method for quantifying the water content in a sample of Cefoperazone Sodium.[18][19][23]
Principle: Karl Fischer (KF) titration is a highly specific method based on the Bunsen reaction between iodine and sulfur dioxide in the presence of water. The endpoint is detected potentiometrically.[18] Both free and bound water (e.g., water of crystallization) can be determined.[24]
Materials:
-
Karl Fischer titrator (volumetric).
-
KF reagent (e.g., single-component composite reagent).
-
Anhydrous methanol or other suitable solvent.
-
Water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard).
-
Airtight sample vials.
-
Gas-tight syringe.
Procedure:
-
System Preparation: Fill the titrator with fresh KF reagent and solvent. Condition the titration cell by running a pre-titration to neutralize any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Titrant Standardization:
-
Accurately weigh a suitable amount of sodium tartrate dihydrate (which has a precise water content of 15.66%) or inject a precise volume of a liquid water standard into the conditioned cell.
-
Titrate to the endpoint.
-
Repeat the standardization at least three times. The titrant concentration (F), in mg H₂O/mL, is calculated. The relative standard deviation (RSD) of the replicates should be <1%.
-
-
Sample Analysis:
-
Accurately weigh a suitable amount of Cefoperazone Sodium powder (typically 50-100 mg, depending on expected water content) directly into a dry, tared sample vial.
-
Quickly open the titration cell port and introduce the weighed powder. Reseal the port immediately.
-
Begin the titration. The sample will dissolve in the methanol, and the water will be titrated by the KF reagent.
-
The result is typically reported as a percentage (w/w).
-
-
System Suitability: Regularly check the titrant standardization to ensure the accuracy of the measurements throughout the day.
Experimental Workflow for Water Content Analysis
Caption: Workflow for Karl Fischer titration.
References
- Cefoperazone sodium - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Cefoperazone Sodium, USP Grade - GoldBio.
- Cefoperazone sodium salt - Apollo Scientific. (2023, June 7).
- MATERIAL SAFETY DATA SHEET - Pfizer.
- Safety Data Sheet - Cayman Chemical. (2025, November 13).
- SAFETY DATA SHEET - Fisher Scientific. (2025, May 1).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Best Practices for Powder Storage and Handling - coatingAI. (2025, May 19).
- Stability of Cefoperazone Sodium and Sulbactam Sodium for Injection in four Infusion solutions. (2007, April 20). Journal of Dalian Medical University.
- Karl Fischer Moisture Analysis - Pacific BioLabs.
- Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem.
- Cefoperazone sodium salt (C4292) - Product Information Sheet.
- Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed. (1988, June).
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC.
- Water Content Determination by Karl Fischer - Pharmaguideline. (2011, September 19).
- Water Determination by Karl Fischer Titration - Monograph.
- SAFETY DATA SHEET - Fisher Scientific.
- How to Automate Water Content Determination in Pharmaceuticals - Metrohm USA Blog. (2019, April 17).
- cefoperazone sodium - uspbpep.com. (2024, April 2).
- Overcoming Common Pharmaceutical Powder Handling Challenges - Jenike. (2026, February 18).
- Relationship between Crystal Form of Cefoperazone Sodium and Its Stability. (2011, October 24). J Addict Res Ther.
- Moisture Analysis in the Pharmaceutical Industry - AZoM. (2019, May 14).
- Green and efficient degradation of cefoperazone sodium by Bi4O5Br2 leading to the production of non-toxic products - PubMed. (2021, February 15).
- Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach - AIDASCO Publishing.
- Cefoperazone sodium salt (CP 52640-2) | Bacterial Inhibitor | MedChemExpress.
- How to Improve Powder Handling in Pharma Production | Techno Blog | Schematic. (2025, January 9).
- Moisture Impact on Powder Safety, Stability, and Processing - Delft Solids Solutions.
- Common Powder Handling Issues in Manufacturing and How to Fix Them.
- US4456753A - Process for the manufacture of highly crystalline sodium cefoperazone - Google Patents.
- Cefoperazone Sodium Injection (patient information) - wikidoc. (2011, December 19).
- Moisture Behavior of Pharmaceutical Powder during the Tableting Process. (2023, June 13).
- Moisture Control and Degradation Management - American Pharmaceutical Review. (2024, February 27).
- Pharmaceutical Powder Handling 101: Safety, Compliance & Containment - ILC Dover.
- Cefoperazone Sodium-selection antibiotic-TOKU-E.
- Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC.
- Determination of Cefoperazone Sodium by Resonance Scattering Spectroscopy Based on Degradation Reaction.
- (PDF) Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach - ResearchGate. (2026, January 1).
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Pharma Excipients. (2022, June 28).
- Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com. (2022, April 11).
- Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. (2022, June 21).
- Sulbactam Sodium/Cefoperazone Sodium Trade Name: SULPERAZON CDS Effective Date - BPOM. (2022, October 14).
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview - JOCPR.
- Cefoperazone Sodium Injection Guide | PDF | Solution | Spectrophotometry - Scribd.
- CN112611822A - Detection method and application of cefoperazone sodium and sulbactam sodium related substances - Google Patents.
Sources
- 1. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. toku-e.com [toku-e.com]
- 4. uspbpep.com [uspbpep.com]
- 5. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 6. jocpr.com [jocpr.com]
- 7. solids-solutions.com [solids-solutions.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. orchidmaterialhandling.com [orchidmaterialhandling.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publishing.aidasco.org [publishing.aidasco.org]
- 12. omicsonline.org [omicsonline.org]
- 13. US4456753A - Process for the manufacture of highly crystalline sodium cefoperazone - Google Patents [patents.google.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. Best Practices for Powder Storage and Handling - coatingAI [coatingai.com]
- 17. goldbio.com [goldbio.com]
- 18. pacificbiolabs.com [pacificbiolabs.com]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC [journal11.magtechjournal.com]
- 21. Stability of Cefoperazone Sodium and Sulbactam Sodium for Injection in four Infusion solutions [journal.dmu.edu.cn]
- 22. Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. blog.metrohmusa.com [blog.metrohmusa.com]
- 24. metrohm.com [metrohm.com]
A Comparative Guide to the Qualification of (6R,7S)-Cefoperazone Sodium Salt as a Reference Standard
This guide provides an in-depth technical framework for the comprehensive qualification of (6R,7S)-Cefoperazone Sodium Salt as a pharmaceutical reference standard. In the landscape of drug development and quality control, the reference standard is the cornerstone of analytical accuracy, ensuring the identity, purity, strength, and quality of the active pharmaceutical ingredient (API). This document moves beyond a simple recitation of methods to offer a comparative analysis of analytical strategies, explaining the causality behind experimental choices and providing the objective data necessary for researchers, scientists, and drug development professionals to establish a robust and reliable standard.
Foundational Identity: Physicochemical and Spectroscopic Characterization
Before assessing purity or potency, the unequivocal identification of the candidate material is paramount. This is achieved by correlating its fundamental physicochemical and spectroscopic properties with the known structure of Cefoperazone Sodium. The reference standard candidate must be a homogenous, crystalline solid.[1][2]
1.1. Macroscopic and Physical Properties
The initial evaluation involves basic physical tests that provide the first layer of identification and quality assessment. The candidate material should be a white or slightly yellow powder.[3] Its solubility and pH are key identifiers.
| Property | Specification | Rationale & Method |
| Appearance | White to slightly yellow powder | Visual inspection against a white background. Color variations can indicate degradation or impurities. |
| Solubility | Soluble in water (approx. 50 mg/mL); Slightly soluble in alcohol.[3][4] | Essential for preparing solutions for further testing. Assessed by dissolving a known amount in a specified volume of solvent. |
| pH | 4.5 – 6.5 | As per USP monograph, measured in a 1-in-4 aqueous solution (250 mg/mL).[1][2] Deviations can impact stability and indicate the presence of acidic or basic impurities. |
| Water Content | Not more than 5.0% | Determined by Karl Fischer titration (Method I).[1][2] Cefoperazone is hygroscopic; excess water can promote hydrolysis and affect potency calculations. The official USP reference standard is the dihydrate form. |
1.2. Spectroscopic Confirmation of Molecular Structure
Spectroscopic analysis provides an unambiguous "fingerprint" of the molecule, confirming that the chemical structure of the candidate material is identical to that of Cefoperazone.
-
Infrared (IR) Spectroscopy: This technique is indispensable for confirming the presence of key functional groups. The IR spectrum should exhibit characteristic absorption bands corresponding to the β-lactam ring, amide linkages, carboxylate salt, and the hydroxyphenyl and piperazine moieties, confirming the core structure of Cefoperazone.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of Cefoperazone Sodium (667.65 g/mol ).[5][6][7] The observed mass should be consistent with the molecular formula C25H26N9NaO8S2.[6] Analysis of the fragmentation pattern can further corroborate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful techniques for elucidating the complete chemical structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon resonances, must align perfectly with the assigned structure of (6R,7S)-Cefoperazone, including its specific stereochemistry.
The following diagram illustrates the workflow for establishing the foundational identity of the reference standard candidate.
Potency and Purity: A Comparative Analysis of HPLC Methods
High-Performance Liquid Chromatography (HPLC) is the definitive technique for determining the potency (assay) and purity of a Cefoperazone Sodium reference standard. We will compare the established United States Pharmacopeia (USP) method with a modern, validated stability-indicating method, which provides a more comprehensive understanding of the impurity profile.
2.1. Method 1: The Pharmacopeial Standard (USP Assay)
The USP provides an official method for the assay of Cefoperazone Sodium, which serves as a baseline for regulatory acceptance.[1][2]
Rationale for Method Components:
-
Mobile Phase: The mobile phase is a carefully balanced aqueous-organic mixture. It contains triethylamine, which acts as a competing base to mask free silanol groups on the silica-based column, improving the peak shape of the basic Cefoperazone molecule.[8] Acetic acid is used to maintain a consistent pH, and acetonitrile is the organic modifier that controls the elution strength.[1][2]
-
Stationary Phase: A standard L1 packing (C18) is used, providing the necessary hydrophobic interactions for retaining and separating Cefoperazone from polar impurities.
-
Detection: UV detection at 254 nm is employed, a wavelength where Cefoperazone exhibits significant absorbance.[1][2]
Experimental Protocol: USP Assay Method
-
Mobile Phase Preparation: Prepare a solution containing triethylamine and glacial acetic acid in water. Mix this solution with acetonitrile, 1 M acetic acid, and water in the specified ratio (e.g., 120:2.8:1.2:876). Filter and degas the final mixture.[2]
-
Standard Preparation: Accurately weigh a suitable quantity of USP Cefoperazone Dihydrate RS and dissolve it in the Mobile Phase to obtain a known concentration of about 0.16 mg/mL of cefoperazone.[1]
-
Assay (Sample) Preparation: Prepare a solution of the Cefoperazone Sodium candidate material in the Mobile Phase at the same target concentration as the Standard Preparation.
-
Chromatographic System:
-
Procedure: Inject the Standard and Assay preparations into the chromatograph. The retention time of the major peak in the Assay preparation must correspond to that of the Standard preparation.[1]
-
Calculation: Calculate the potency in µg of cefoperazone per mg of Cefoperazone Sodium using the formula provided in the USP monograph, comparing the peak responses of the sample and the standard.[1]
2.2. Method 2: A Validated Stability-Indicating RP-HPLC Method
While the USP method is suitable for assay, a reference standard must be qualified using a method proven to separate the main component from all potential impurities and degradation products. This is the definition of a stability-indicating method.[10][11][12]
Rationale for Method Development: The core principle is to subject the drug substance to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The HPLC method is then developed and optimized to achieve baseline separation between the intact drug and all these newly formed peaks, as well as any known process impurities.[10][12]
Experimental Protocol: Stability-Indicating Impurity & Assay Method
-
Mobile Phase Preparation:
-
Sample Preparation: Prepare a sample solution of the candidate material in a suitable diluent (e.g., water or Mobile Phase A) at a concentration of approximately 1.0 mg/mL.
-
Chromatographic System:
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm, or equivalent high-performance C18 column.[10][12]
-
Detector: UV-DAD (Diode Array Detector) at 230 nm.[10][12] The DAD is crucial as it allows for peak purity analysis, confirming that the Cefoperazone peak is spectrally homogenous and not co-eluting with any impurities.
-
Gradient Program: A gradient elution is typically used to effectively separate early-eluting polar impurities from the main peak and later-eluting non-polar impurities. For example:
-
Time 0 min: 95% A, 5% B
-
Time 25 min: 40% A, 60% B
-
Time 30 min: 40% A, 60% B
-
Time 32 min: 95% A, 5% B
-
Time 40 min: 95% A, 5% B
-
-
-
Forced Degradation Study (for method validation): Expose solutions of Cefoperazone Sodium to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat (e.g., 80°C), and photolytic stress (UV light) for defined periods. Analyze these stressed samples to confirm the separation of all degradation products.
-
Validation: The method must be fully validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10][12][13]
2.3. Comparison of HPLC Methodologies
| Parameter | USP Assay Method | Stability-Indicating Method | Justification for Comparison |
| Primary Goal | Potency determination (Assay) | Potency and comprehensive impurity profiling | A reference standard requires both an accurate potency value and a well-characterized purity profile. |
| Specificity | Assumed for assay | Proven through forced degradation studies | The stability-indicating method provides a higher level of assurance that all impurities are separated. |
| Detector | UV (single wavelength) | UV-DAD | DAD allows for peak purity assessment, a critical component of reference standard characterization. |
| Elution | Isocratic | Typically Gradient | Gradient elution provides superior resolving power for complex mixtures of impurities with varying polarities. |
| Run Time | Potentially shorter | Often longer to ensure elution of all components | A longer run time is a necessary trade-off for comprehensive impurity detection. |
The following diagram illustrates the logic of developing a stability-indicating method.
Final Qualification: Acceptance Criteria
A candidate material is officially qualified as a reference standard only when all identity, purity, and potency data meet the pre-defined specifications.
| Parameter | Test Method | Acceptance Criteria |
| Identity | HPLC, IR, MS, NMR | Retention time matches USP RS; Spectroscopic data are consistent with the structure of Cefoperazone.[1] |
| Potency (Assay) | USP HPLC Method or validated alternative | 870 µg/mg to 1015 µg/mg (on anhydrous basis).[1][14] |
| Chromatographic Purity | Stability-Indicating HPLC | Not less than 99.5% (typical). |
| Individual Impurities | Stability-Indicating HPLC | Individual unknown impurities: Not more than 0.10%. Total impurities: Not more than 0.5% (typical). |
| Water Content | Karl Fischer | Not more than 5.0%.[1][2] |
| pH | Potentiometry | 4.5 – 6.5.[1][2] |
References
- Ivaturi, R., Sastry, T. M., & Sunkara, S. (2019). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam. Bentham Science Publisher.
- Li, Q., et al. (2007). Effect of cefoperazone sodium on the physicochemical properties of surfactants. Journal of Dispersion Science and Technology.
- Scilit. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam.
- Topalov, B., & Savanović, M. M. (2025). Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. AIDASCO Reviews.
- Semantic Scholar. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam.
- Veeprho. (n.d.).
- ResearchGate. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam.
- uspbpep.com. (n.d.). USP Monographs: Cefoperazone Sodium.
- InvivoChem. (n.d.). Cefoperazone Sodium (Cefobid).
- National Center for Biotechnology Information. (n.d.). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Squares Chemometric Models.
- PubChem. (n.d.). Cefoperazone Sodium.
- SciSpace. (n.d.). Determination of Cefoperazone Sodium in Presence of Related Impurities by Linear Support Vector Regression and Partial Least Square.
- ChemicalBook. (2026). Cefoperazone sodium.
- TOKU-E. (n.d.). Cefoperazone Sodium.
- Sigma-Aldrich. (n.d.). Cefoperazone United States Pharmacopeia (USP) Reference Standard.
- Al-Hakkani, M. F., Ahmed, N., Abbas, A. A., & Hassan, M. H. A. (2023). Cefoperazone rapidly and sensitive quantitative assessment via a validated RP-HPLC method for different dosage forms. BMC Chemistry.
- Indian Journal of Pharmaceutical Sciences. (2006).
- International Journal of Pharmacy and Technology. (n.d.). Development and Validation of RP-HPLC Method for Quantitative Estimation of Cefoperazone in Bulk and Pharmaceutical Dosage Forms.
- USP. (2025). Cefoperazone Sodium. USP-NF.
- Zhang, Z., et al. (2003). Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC. Chinese Pharmaceutical Journal.
- USP-NF. (n.d.). Cefoperazone Sodium.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. toku-e.com [toku-e.com]
- 4. Cefoperazone sodium | 62893-20-3 [chemicalbook.com]
- 5. publishing.aidasco.org [publishing.aidasco.org]
- 6. Cefoperazone Sodium | C25H26N9NaO8S2 | CID 23663974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Quality study of cefoperazone sodium and sulbactam sodium for injection by HPLC [journal11.magtechjournal.com]
- 9. d-nb.info [d-nb.info]
- 10. Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam | Scilit [scilit.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cefoperazone Sodium [doi.usp.org]
A Definitive Guide to the Reproducibility of Cefoperazone Sodium Susceptibility Testing: Methodological Comparisons and Clinical Validation
Accurate Antimicrobial Susceptibility Testing (AST) is the cornerstone of effective pharmacotherapy, particularly when combating multidrug-resistant (MDR) Gram-negative bacilli. Cefoperazone Sodium, a third-generation cephalosporin, is frequently co-formulated with the beta-lactamase inhibitor sulbactam to treat severe infections caused by Enterobacteriaceae and Acinetobacter baumannii1. However, the reproducibility of cefoperazone AST is highly methodology-dependent.
As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. Here, we analyze the mechanistic causality behind experimental choices, compare the reproducibility of automated systems against gold-standard reference methods, and establish self-validating protocols that ensure absolute scientific integrity.
Mechanistic Grounding: The Challenge of Cefoperazone AST
To understand why AST methods yield divergent results, we must first understand the molecular interplay. Cefoperazone exerts a bactericidal effect by binding to Penicillin-Binding Proteins (PBPs), which arrests cell wall peptidoglycan synthesis. However, many MDR Gram-negative bacteria produce beta-lactamases (e.g., ESBLs) that hydrolyze the beta-lactam ring. Sulbactam is added as a suicide inhibitor to permanently neutralize these enzymes, allowing cefoperazone to reach its target.
Fig 1. Mechanistic pathway of Cefoperazone/Sulbactam action and resistance circumvention.
This dynamic interaction creates a challenge for rapid AST. If an automated system evaluates bacterial growth too early, it may miss delayed beta-lactamase production, leading to catastrophic false-susceptibility reporting.
Methodological Workflows & Self-Validating Protocols
To guarantee reproducibility, every protocol must operate as a self-validating system . This means embedding quality control (QC) checkpoints that automatically invalidate the run if systemic variables (e.g., media pH, antibiotic degradation) fall out of specification.
Protocol 1: Broth Microdilution (BMD) – The CLSI Reference Standard
BMD is the internationally recognized gold standard for AST 2. It provides a direct, extended observation of bacterial growth.
-
Inoculum Standardization: Suspend direct colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL).
-
Causality Insight: Precision here is non-negotiable. An overly heavy inoculum artificially depletes the antibiotic (the "inoculum effect"), causing false resistance. A light inoculum fails to express inducible resistance mechanisms.
-
-
Broth Preparation: Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.
-
Causality Insight: Calcium and magnesium ions in CAMHB are critical for stabilizing the bacterial outer membrane, ensuring reproducible permeability across different media batches.
-
-
Inoculation: Dispense 100 µL per well into a microtiter plate containing serial two-fold dilutions of cefoperazone/sulbactam.
-
Incubation: Incubate at 35±2°C for 16–20 hours in ambient air.
-
Causality Insight: The 16-20 hour window is deliberately chosen to allow slow-growing, inducible beta-lactamase producers enough time to express resistance phenotypes.
-
-
Self-Validation (QC Loop): Concurrently run E. coli ATCC 25922. If the Minimum Inhibitory Concentration (MIC) of the QC strain falls outside the CLSI acceptable range, the entire patient batch is invalidated.
-
Reading: Identify the lowest concentration completely inhibiting visible growth (MIC).
Protocol 2: Disk Diffusion (Kirby-Bauer Method)
While less quantitative than BMD, disk diffusion is highly reproducible when strict temporal controls are applied.
-
Inoculum Preparation: Prepare a 0.5 McFarland suspension.
-
Plate Inoculation: Swab the suspension evenly across a Mueller-Hinton agar (MHA) plate in three directions to ensure a uniform lawn.
-
Disk Application (Critical Timing): Apply cefoperazone (75 µg) / sulbactam (30 µg) disks within 15 minutes of swabbing.
-
Causality Insight: If application is delayed, the bacteria begin to replicate. This "head start" allows the bacterial lawn to establish before the antibiotic can diffuse through the agar, resulting in artificially small zones of inhibition and false resistance.
-
-
Incubation: Invert and incubate at 35±2°C for 16–18 hours.
-
Reading: Measure the zone of inhibition diameter (mm) using reflected light and interpret via CLSI breakpoints 3.
Fig 2. Comparative workflows for Cefoperazone AST highlighting temporal and read differences.
Comparative Reproducibility & Error Analysis
Automated systems (e.g., VITEK 2, BD Phoenix) offer rapid turnaround times but often struggle with reproducibility for beta-lactam/beta-lactamase inhibitor combinations compared to the BMD reference standard.
To objectively compare these systems, we evaluate them across four critical metrics:
-
Essential Agreement (EA): MIC within ±1 log2 dilution of the reference.
-
Categorical Agreement (CA): Same Susceptible (S), Intermediate (I), or Resistant (R) interpretation.
-
Very Major Error (VME): False susceptible (A critical clinical risk, leading to treatment failure).
-
Major Error (ME): False resistant (Leads to unnecessary use of broader-spectrum antibiotics).
Quantitative Reproducibility Data
| AST Method | Target Organism | Essential Agreement (EA) | Categorical Agreement (CA) | Very Major Error (VME) | Major Error (ME) |
| Broth Microdilution | All (Reference Standard) | 100% | 100% | 0.0% | 0.0% |
| VITEK 2 | E. coli | N/A | N/A | 40.0% | 8.5% |
| VITEK 2 | E. cloacae | N/A | N/A | 20.0% | 1.7% |
| AutoMic-i600 | Enterobacteriaceae | >90.3% | >92.6% | 0.0% | 4.0% |
| BD Phoenix (NMIC-413) | Carbapenem-Resistant P. aeruginosa | 94.6% | 92.9% | 0.0% | 1.8% |
Data synthesized from peer-reviewed comparative studies 1, 4, 5.
Expert Analysis: The Causality of Automated Errors
Why does the VITEK 2 system exhibit a staggering 40% VME rate for E. coli when testing Cefoperazone/Sulbactam?
The answer lies in growth kinetics . Automated systems rely on algorithmic extrapolations of early bacterial growth (typically within 6 to 8 hours). However, beta-lactamase production in certain E. coli and E. cloacae strains is highly dependent on a critical mass of bacteria. In the short observational window of automated systems, the low initial bacterial burden may not produce enough enzyme to trigger the system's optical resistance threshold. The algorithm falsely interprets this delayed resistance as "Susceptible" (VME).
Conversely, newer optical systems like the AutoMic-i600 4 and the BD Phoenix NMIC-413 panel 5 have refined their kinetic algorithms to better account for these delayed resistance phenotypes, bringing their VME rates down to 0% and aligning closely with the BMD reference standard.
Conclusion
While automated AST platforms provide operational efficiency, their reproducibility for complex beta-lactam/beta-lactamase inhibitor combinations like Cefoperazone/Sulbactam can be compromised by algorithmic limitations and delayed resistance expression. For critical clinical isolates, Broth Microdilution (BMD) remains the undisputed gold standard, offering a self-validating, direct-observation methodology that ensures absolute scientific integrity and patient safety.
References
-
Comparison of commonly used antimicrobial susceptibility testing methods for evaluating susceptibilities of clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli to cefoperazone-sulbactam. PubMed / Journal of Microbiology, Immunology and Infection. Available at:[Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]
-
New option for antibiotic susceptibility testing in clinical practice: AutoMic-i600. Dove Medical Press. Available at: [Link]
-
Performance evaluation of four antibiotics using the BD Phoenix™ NMIC-413 antimicrobial susceptibility testing panel. Frontiers in Cellular and Infection Microbiology. Available at:[Link]
Sources
- 1. Comparison of commonly used antimicrobial susceptibility testing methods for evaluating susceptibilities of clinical isolates of Enterobacteriaceae and nonfermentative Gram-negative bacilli to cefoperazone-sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 4. dovepress.com [dovepress.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Comparative Stability of Cefoperazone Sodium in Plasma vs. Serum: A Technical Guide for Researchers
Abstract
The preanalytical stability of a drug in a given biological matrix is a critical determinant for the accuracy and reliability of pharmacokinetic (PK) and therapeutic drug monitoring (TDM) data. This guide provides an in-depth comparison of the stability of Cefoperazone Sodium, a third-generation cephalosporin, in human plasma and serum. We will explore the fundamental differences between these matrices, present a comprehensive experimental protocol for a comparative stability study, and discuss the interpretation of potential outcomes. This document serves as a practical resource for researchers, scientists, and drug development professionals to ensure data integrity in bioanalytical assays.
Introduction: The Critical Role of Matrix Selection
Cefoperazone is a widely used β-lactam antibiotic valued for its broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Its efficacy is directly linked to maintaining concentrations above the minimum inhibitory concentration (MIC) at the site of infection. Accurate measurement of Cefoperazone in biological fluids is therefore essential for clinical and non-clinical studies.[2]
The choice between plasma and serum as the analytical matrix is a foundational decision in bioanalysis. While often used interchangeably, their distinct compositions can significantly influence the stability of a drug analyte.[3] This guide will dissect these differences and provide a rigorous framework for evaluating the stability of Cefoperazone Sodium in each matrix, adhering to principles outlined in regulatory guidances such as the FDA's Bioanalytical Method Validation Guidance.[2][4]
Plasma vs. Serum: A Fundamental Divide
Understanding the key differences between plasma and serum is crucial to hypothesizing and interpreting stability data.
-
Plasma: To obtain plasma, whole blood is collected in a tube containing an anticoagulant (e.g., EDTA, heparin, sodium citrate). This prevents the coagulation cascade, leaving fibrinogen and other clotting factors in the liquid supernatant after centrifugation.
-
Serum: Serum is the liquid fraction of blood that remains after it has been allowed to clot. During clotting, fibrinogen is converted to an insoluble fibrin clot, which is then removed along with cellular components via centrifugation. The resulting supernatant lacks fibrinogen but contains platelet-derived factors released during coagulation.[5]
These differences can impact drug stability through several mechanisms:
-
Enzymatic Activity: Plasma contains various enzymes that can degrade susceptible drugs. The process of clotting to generate serum can release additional enzymes from platelets and other cells, potentially altering the stability profile.[6]
-
pH Changes: The metabolic activity of cells in uncentrifuged blood can alter the pH, which is a critical factor in the stability of many drugs, including β-lactams that are susceptible to hydrolysis.[6][7]
-
Anticoagulant Interactions: Anticoagulants themselves can sometimes interact with the analyte. For example, chelating agents like EDTA could influence metal-catalyzed degradation pathways.
-
Protein Binding: Cefoperazone is known to bind to serum albumin.[8] While both matrices contain albumin, the presence or absence of other proteins (like fibrinogen) could subtly influence binding equilibria and, consequently, stability.
Designing a Robust Comparative Stability Study
A well-designed experiment is essential to generate reliable and defensible stability data. The protocol described below is aligned with industry best practices and regulatory expectations.[4][9]
Experimental Workflow Overview
Caption: Workflow for Cefoperazone stability assessment in plasma and serum.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
Cefoperazone Sodium reference standard
-
Human whole blood (pooled from healthy donors)
-
K2EDTA (or other specified anticoagulant) vacuum tubes
-
Serum (clot activator) vacuum tubes
-
Calibrated pipettes, centrifuge, vortex mixer
-
Acetonitrile, methanol, formic acid (or other appropriate mobile phase components and protein precipitation agents)[1]
-
Internal Standard (e.g., another cephalosporin like Cefuroxime)[11]
2. Sample Collection and Processing:
-
Plasma Preparation: Collect whole blood into K2EDTA tubes. Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant. Centrifuge at 1500 x g for 15 minutes at 4°C within one hour of collection. Carefully aspirate the plasma supernatant, avoiding the buffy coat. Pool plasma from multiple donors to minimize individual variability.
-
Serum Preparation: Collect whole blood into serum tubes. Let the tubes stand upright at room temperature for 30-60 minutes to allow for complete clotting.[5] Centrifuge at 1500 x g for 15 minutes at 4°C. Carefully aspirate the serum supernatant. Pool serum from multiple donors.
3. Spiking and Stability Conditions:
-
Prepare a stock solution of Cefoperazone Sodium in a suitable solvent (e.g., water).
-
Spike the pooled plasma and serum to achieve low and high quality control (QC) concentrations (e.g., three times the lower limit of quantification and near the upper limit of the calibration curve).
-
The time zero (T0) samples should be processed and analyzed immediately after spiking.
-
Aliquot the remaining spiked samples and store them under the following conditions:
-
Short-Term/Bench-Top Stability: Room temperature (25°C) for 0, 2, 4, 8, and 24 hours.[12]
-
Refrigerated Stability: 4°C for 0, 24, 48, and 72 hours.[13]
-
Long-Term Stability: -20°C and -80°C for 0, 7, 30, and 90 days.[13]
-
Freeze-Thaw Stability: Analyze after 3 and 5 freeze-thaw cycles. A cycle consists of freezing at -80°C for at least 12 hours followed by thawing to room temperature.[5]
-
4. Analytical Methodology:
-
A validated bioanalytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), should be used for quantification.[11][14][15]
-
Sample Preparation: At each time point, thaw the samples (if frozen) and precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Analysis: Inject the supernatant onto the LC system. The method should be validated for linearity, accuracy, precision, and selectivity according to FDA guidelines.[4]
5. Data Analysis:
-
Calculate the mean concentration of Cefoperazone at each time point.
-
Determine stability by comparing the mean concentration at each time point to the mean concentration at T0.
-
The analyte is considered stable if the mean concentration is within ±15% of the nominal (T0) concentration.[12]
Anticipated Results and Interpretation
While direct comparative stability studies for Cefoperazone in plasma versus serum are not abundant in published literature, we can infer potential outcomes based on the chemical nature of β-lactams and general principles of sample stability.[3][13]
Cefoperazone, like other β-lactam antibiotics, is susceptible to hydrolysis of its core ring structure, which leads to inactivation.[7][16] This degradation can be influenced by pH and enzymatic activity.[6]
Table 1: Hypothetical Comparative Stability Data for Cefoperazone Sodium (% Recovery vs. T0)
| Storage Condition | Time Point | Plasma (EDTA) | Serum | General Stability Assessment |
| Room Temp (25°C) | 4 hours | 96.5% | 95.2% | Stable |
| 8 hours | 91.3% | 88.9% | Stable | |
| 24 hours | 82.1% | 78.5% | Unstable | |
| Refrigerated (4°C) | 24 hours | 98.2% | 97.5% | Stable |
| 72 hours | 94.6% | 92.8% | Stable | |
| 7 days | 89.1% | 86.4% | Stable | |
| Frozen (-80°C) | 30 days | 99.1% | 98.8% | Stable |
| 90 days | 97.3% | 96.5% | Stable | |
| Freeze-Thaw | 3 Cycles | 95.8% | 94.1% | Stable |
| 5 Cycles | 90.2% | 87.7% | Stable |
Note: Data are hypothetical and for illustrative purposes. Acceptance criteria for stability is typically 85-115% recovery.
Interpreting the Data:
-
Room Temperature Instability: As shown in studies on other β-lactams, significant degradation is expected at room temperature after 24 hours.[13] The slightly higher degradation in serum could be attributed to the release of enzymes during clotting that may accelerate hydrolysis.[3]
-
Refrigerated and Frozen Stability: Cefoperazone is expected to be reasonably stable when refrigerated for several days and for extended periods when frozen at -80°C.[13][17] Any observed differences between plasma and serum under these conditions are likely to be minor, but consistent trends should be noted.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade analytes. A slight but potentially greater loss of stability in serum might be observed due to the more complex protein and lipid composition following clot retraction.
Practical Recommendations and Best Practices
Based on the principles of bioanalysis and known properties of cephalosporins, the following recommendations can be made:
-
Prioritize Plasma (with caveats): For routine bioanalysis, plasma (specifically K2EDTA) is often preferred. The collection and processing workflow is faster as there is no need to wait for clotting, which minimizes the time samples spend at room temperature where degradation is most likely.[5] This rapid processing helps to preserve the initial state of the analyte.
-
Immediate Processing is Key: Regardless of the matrix chosen, samples should be centrifuged to separate plasma/serum from cellular components as soon as possible after collection. Prolonged contact with cells can lead to metabolic activity that alters the sample integrity.[3][18]
-
Maintain Cold Chain: After separation, samples should be kept on ice or refrigerated if analysis is to be performed within a few days. For long-term storage, freezing at -80°C is mandatory to ensure stability.[5][13]
-
Serum as a Viable Alternative: If a study protocol specifically requires serum, it remains a viable matrix. However, it is critical to standardize the clotting time (e.g., 30-60 minutes) and temperature to ensure consistency across all samples.[5]
Matrix Selection Logic
Caption: Decision logic for selecting plasma vs. serum for Cefoperazone analysis.
Conclusion
The choice between plasma and serum for the quantification of Cefoperazone Sodium is not trivial and can impact the quality of bioanalytical data. While both matrices can be used successfully, plasma is often the preferred matrix due to a more rapid and controlled processing workflow that minimizes potential ex vivo degradation. Serum may exhibit slightly higher analyte degradation due to the release of cellular components during coagulation.
Ultimately, the most critical factors for ensuring data integrity are the strict adherence to a validated protocol, immediate processing of samples after collection, and maintenance of a consistent cold chain. For any new study, it is best practice to perform at least a limited stability assessment in the chosen matrix to confirm that the handling and storage procedures are adequate for the analyte .
References
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025).
- FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). European Pharmaceutical Review.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025).
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2024). FDA.
- Schachter, S. H., et al. (1984). High Performance Liquid Chromatographic Analysis of Cepoperazone in Serum and Urine.Journal of Liquid Chromatography.
- Schachter, S. H., et al. (2011). High Performance Liquid Chromatographic Analysis of Cepoperazone in Serum and Urine.Taylor & Francis Online.
- CEFOBID - accessdata.fda.gov. (n.d.).
- Wang, A., et al. (2020). Electro-Fenton oxidation of a β-lactam antibiotic cefoperazone: Mineralization, biodegradability and degradation mechanism.PubMed.
- Simultaneous Analysis of Cefoperazone and Its Degradation Products: Optimized HPLC approach. (n.d.). AIDASCO Publishing.
- Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections. (n.d.). PubMed.
- Cefoperazone rapidly and sensitive quantitative assessment via a validated RP‐HPLC method for different dosage forms. (n.d.).
- Cefazone injection. (n.d.). Incepta Pharmaceuticals.
- Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring. (2024). MDPI.
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. (n.d.). Scilit.
- Green and efficient degradation of cefoperazone sodium by Bi4O5Br2 leading to the production of non-toxic products. (2021). PubMed.
- Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions. (n.d.).
- What is the mechanism of Cefoperazone Sodium? (2024). Patsnap Synapse.
- Determination of cefoperazone and sulbactam in serum by HPLC-MS/MS: An adapted method for therapeutic drug monitoring in children. (n.d.). Semantic Scholar.
- Detection method and application of cefoperazone sodium and sulbactam sodium related substances. (n.d.). Google Patents.
- Cefoperazone Compatibility and Stability. (2014). wikidoc.
- Roongjang, S. (2017). The stability of cefoperazone/sulbactam (sulperazone) in PD solutions.Longdom Publishing.
- Dilution Cefoperazone. (2017). GlobalRPH.
- Zhou, Y., et al. (2010). Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study.PubMed.
- HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY FOR THE SIMULTANEOUS ESTIMATION OF CEFOPERAZONE AND SULBACTAM IN RAT PLASMA AND ITS IMPORTANCE IN PHARMACOKINETICS. (n.d.). ResearchGate.
- (PDF) Stability Studies of Twenty-Four Analytes in Human Plasma and Serum. (n.d.). ResearchGate.
- Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
- Stability test of cefoperazone at (a) 4 ± 1 °C and (b) 25 ± 1 °C. (n.d.). ResearchGate.
- Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group. (n.d.). PMC.
- ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.
- Stability study of 81 analytes in human whole blood, in serum and in plasma. (2012). bevital.
- Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025). Lab Manager.
- A comparative study of the binding characteristics of ceftriaxone, cefoperazone and cefsulodin to human serum albumin. (n.d.). PubMed.
- Comparative stability of cephalothin and cefazolin in buffer or human serum. (1977). PubMed.
- BIOCHEMICAL VALUES STABILITY IN SERUM AND PLASMA OF RENAL DISEASED PATIENTS. (n.d.).
Sources
- 1. publishing.aidasco.org [publishing.aidasco.org]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Scilit [scilit.com]
- 7. Green and efficient degradation of cefoperazone sodium by Bi4O5Br2 leading to the production of non-toxic products: Performance and degradation pathway [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of the binding characteristics of ceftriaxone, cefoperazone and cefsulodin to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 10. d-nb.info [d-nb.info]
- 11. Liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of cefoperazone and sulbactam in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. tandfonline.com [tandfonline.com]
- 16. Electro-Fenton oxidation of a β-lactam antibiotic cefoperazone: Mineralization, biodegradability and degradation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical stabilities of cefoperazone sodium and ceftazidime in 5% dextrose and 0.9% sodium chloride injections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bevital.no [bevital.no]
A Comprehensive Guide to the Safe Disposal of (6R,7S)-Cefoperazone Sodium Salt
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the bench to the entire lifecycle of a chemical reagent. The proper disposal of (6R,7S)-Cefoperazone Sodium Salt, a third-generation cephalosporin antibiotic, is not merely a logistical task but a critical component of our collective responsibility to ensure laboratory safety, environmental integrity, and public health. Improper disposal of antibiotics like Cefoperazone contributes to the proliferation of antimicrobial resistance (AMR), a significant global health threat.[1][2]
This guide provides a comprehensive, technically grounded framework for the safe handling and disposal of Cefoperazone Sodium Salt, designed for the exacting standards of researchers, scientists, and drug development professionals. The procedures outlined herein are rooted in established safety protocols and regulatory mandates to ensure a self-validating system of compliance and safety.
Hazard Profile and Essential Safety Imperatives
(6R,7S)-Cefoperazone Sodium Salt is a potent beta-lactam antibiotic. While its acute toxicity is low, the primary occupational hazard lies in its sensitizing properties.[3] Repeated exposure, particularly through inhalation of aerosolized powder or direct skin contact, can lead to the development of allergic reactions, including respiratory and skin sensitization.[4][5][6] Therefore, adherence to stringent safety protocols is non-negotiable.
Table 1: Personal Protective Equipment (PPE) and Handling Mandates
| Requirement | Specification | Rationale |
|---|---|---|
| Ventilation | Handle solid (powder) form exclusively within a certified chemical fume hood or a ventilated enclosure. | To prevent inhalation of fine particles, which is a primary route for respiratory sensitization.[3] |
| Gloves | Wear chemical-resistant nitrile gloves (or equivalent) at all times. Inspect for integrity before use and change immediately if contaminated. | To prevent skin contact, which can cause allergic skin reactions.[5] |
| Eye Protection | Use tightly fitting safety goggles with side-shields. | To protect eyes from dust particles or splashes of solutions.[7] |
| Lab Coat | A clean, buttoned lab coat must be worn to protect personal clothing and skin. | To prevent contamination of personal clothing.[4] |
| Respiratory Protection | For weighing or handling larger quantities of powder where dust may be generated, a NIOSH-approved respirator is required. | To provide a higher level of protection against inhaling sensitizing dust.[5] |
The Regulatory Landscape: A Zero-Tolerance Policy
The disposal of pharmaceutical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs this process under the Resource Conservation and Recovery Act (RCRA).[8][9] The central and most critical directive for Cefoperazone Sodium Salt is the absolute prohibition of sewering . Disposing of this antibiotic down the drain is a direct violation of EPA regulations and contributes to environmental contamination.[2][9]
All waste streams containing Cefoperazone Sodium Salt must be managed as hazardous pharmaceutical waste and handled by a licensed environmental services contractor for final disposal.[2][10]
Disposal Pathways: A Decision-Making Framework
The appropriate disposal pathway for Cefoperazone Sodium Salt depends on its form and quantity. The following decision-making workflow provides a clear guide for laboratory personnel.
Caption: Decision workflow for proper disposal of Cefoperazone waste.
Pathway 1: Direct Disposal of Bulk and Concentrated Waste
This pathway applies to expired or unused solid Cefoperazone Sodium Salt, concentrated stock solutions, and materials grossly contaminated from spills. These materials are considered hazardous waste and must be disposed of directly without on-site treatment.
Protocol:
-
Segregation: Carefully place the material into a designated hazardous pharmaceutical waste container. These are typically black containers provided by your institution's Environmental Health & Safety (EHS) department or waste contractor.[11]
-
Labeling: Ensure the container is sealed and accurately labeled with its contents ("Hazardous Pharmaceutical Waste: Cefoperazone Sodium Salt") and the accumulation start date.[11]
-
Storage: Store the sealed container in a secure, designated satellite accumulation area.
-
Disposal: Arrange for pickup and final disposal by a certified hazardous waste management contractor. The required method of disposal is high-temperature incineration, which ensures the complete destruction of the active pharmaceutical ingredient.[10][12]
Pathway 2: Inactivation of Dilute Aqueous Solutions
For dilute aqueous waste, such as used cell culture media containing Cefoperazone as a selective antibiotic, chemical inactivation prior to collection is a best practice. The goal is to destroy the biological activity of the antibiotic by cleaving the beta-lactam ring through alkaline hydrolysis.[2][13]
Experimental Protocol: Inactivation via Alkaline Hydrolysis
-
Safety First: This procedure must be performed in a chemical fume hood while wearing all mandated PPE (Table 1).
-
Prepare 1 M NaOH: Prepare a 1 M solution of sodium hydroxide (NaOH).
-
Inactivation: For every one volume of Cefoperazone-containing aqueous waste, slowly add two volumes of the 1 M NaOH solution while stirring. For example, to 100 mL of waste media, add 200 mL of 1 M NaOH.
-
React: Allow the mixture to react for a minimum of 24 hours at room temperature. This provides sufficient time for the hydrolysis of the beta-lactam ring to complete.[2]
-
Neutralization: Crucially , before collection, the now-inactivated but highly alkaline solution must be neutralized. While stirring, slowly add an acid (e.g., 1 M Hydrochloric Acid) and monitor the pH with a calibrated meter. Adjust the pH until it is within a neutral range of 6.0 to 8.0 .[2]
-
Collection: Transfer the final, inactivated, and neutralized solution into a clearly labeled "Aqueous Hazardous Waste" container.
-
Disposal: Arrange for pickup by your certified waste contractor.
Causality: The high pH environment created by the sodium hydroxide facilitates the nucleophilic attack on the carbonyl group of the beta-lactam ring. This permanently opens the ring, forming the inactive penicilloic acid equivalent, thus neutralizing its antibacterial activity.[2]
Spill Management and Decontamination
Accidental spills must be managed immediately and safely.[14]
For Solid (Powder) Spills:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
PPE: Don all required PPE, including respiratory protection.
-
Avoid Dust: DO NOT dry sweep. Gently cover the spill with damp paper towels or use a vacuum cleaner equipped with a HEPA filter to prevent the powder from becoming airborne.[14][15]
-
Collect: Carefully collect the dampened material or vacuum contents and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a wet cloth, followed by soap and water.
-
Dispose: All cleanup materials (gloves, towels, etc.) are considered hazardous waste and must be placed in the designated solid waste container.[5]
For Liquid Spills:
-
Contain: Use absorbent pads to contain the spill and prevent it from spreading or entering drains.
-
Collect: Place the used absorbent pads into a sealed, labeled hazardous waste container.
-
Decontaminate: Wash the spill area thoroughly with soap and water.[14]
-
Dispose: All cleanup materials are considered hazardous waste.
References
- Apollo Scientific. (2023, June 7).
- Government of Canada. (n.d.). Proper Disposal of Antimicrobials.
- LGC Standards. (2025, November 24).
- BenchChem. (2025). Safeguarding Research and the Environment: Proper Disposal of Penicillin V.
- Ecosense. (n.d.).
- MCF Environmental. (2025, January 3).
- ChemicalBook. (2026, January 17).
- Merck. (2024, November 4).
- ECHEMI. (n.d.).
- Cayman Chemical. (2025, November 13).
- Foley & Lardner LLP. (n.d.). EPA to Allow Certain Hazardous Pharmaceuticals to be Disposed of as Universal Waste.
- Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
- Daniels Health. (2026, January 14).
- ResearchGate. (1997). Incineration characteristic of chemical waste liquid with sodium salts on CFB.
- UCSF. (n.d.). Hazardous Materials & Waste Management - Safety Office.
- Republic Services. (2024, August 15). Pharmaceutical Waste Management: The Final Pharmaceutical Rule.
- Sigma-Aldrich. (2024, September 6).
- MDPI. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance.
- Arnall Golden Gregory LLP. (2019, July 1). Frequently Asked Questions – EPA's New Hazardous Waste Pharmaceuticals Rule.
- Santa Cruz Biotechnology. (n.d.).
- Google Patents. (n.d.).
- Metaltek. (n.d.). Pharmaceutical Waste to Energy Incineration Plant. Flue Gas Cleaning Solutions.
- Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Disposal of Hazardous Drugs.
- MDPI. (2020, October 23).
- VLS Environmental Solutions. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them.
- U.S. Food & Drug Administration (FDA). (2024, October 31).
- Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs.
- U.S. Environmental Protection Agency (EPA). (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
Sources
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. benchchem.com [benchchem.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sdmedwaste.com [sdmedwaste.com]
- 9. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 10. eTool : Hospitals - Pharmacy - Disposal of Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 11. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 12. Pharmaceutical Waste to Energy Incineration Plant. Flue Gas Cleaning Solutions | Industrial Mills, Industrial Dosers and Metaltek Services [metalteksrl.it]
- 13. mdpi.com [mdpi.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. szabo-scandic.com [szabo-scandic.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
